1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-81-1 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the core basic properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, and understanding the fundamental characteristics of the parent dione is crucial for the rational design and development of new therapeutic agents. This document summarizes the available physicochemical data, outlines a general synthetic strategy, and discusses the potential reactivity of this core structure. Due to a notable lack of extensive experimental data in publicly available literature for the unsubstituted parent compound, this guide also highlights areas where further research is needed to fully characterize this important molecule.
Introduction
The 1H-Pyrazolo[4,3-d]pyrimidine ring system is a purine isostere that has garnered considerable attention in the field of drug discovery. Its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. The dione derivative, this compound, represents the fundamental core structure from which many of these potent molecules are derived. A thorough understanding of its basic properties is therefore essential for researchers working on the synthesis and biological evaluation of novel pyrazolopyrimidine-based compounds.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are sparse in the current literature. The following table summarizes the available information, primarily from chemical supplier catalogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₂ | AChemBlock[1], CP Lab Chemicals[2] |
| Molecular Weight | 152.11 g/mol | AChemBlock[1], CP Lab Chemicals[2] |
| CAS Number | 40769-81-1 | AChemBlock[1], CP Lab Chemicals[2] |
| IUPAC Name | 1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7(6H)-dione | AChemBlock[1] |
| Purity | ≥97% | AChemBlock[1], CP Lab Chemicals[2] |
| Appearance | Not specified in available literature | |
| pKa | Not experimentally determined | |
| Solubility | Not experimentally determined | |
| Melting Point | Not specified in available literature | |
| Storage | Room Temperature | AChemBlock[1], CP Lab Chemicals[2] |
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route, based on methodologies for related derivatives, would start from a 4-aminopyrazole-5-carboxamide derivative. This precursor can undergo cyclization with a suitable C1 synthon, such as urea or a derivative thereof, to form the pyrimidine ring fused to the pyrazole.
Reactivity Profile
The reactivity of this compound is expected to be influenced by the presence of the fused heterocyclic system and the two carbonyl groups.
-
Acidity of N-H Protons: The protons on the nitrogen atoms of the pyrazole and pyrimidine rings are expected to be acidic and can be deprotonated with a suitable base. This allows for subsequent alkylation or arylation reactions at these positions, which is a common strategy for diversifying the pyrazolopyrimidine scaffold.
-
Reactions at the Carbonyl Groups: The dione functionality can potentially undergo reactions typical of amides and lactams. For instance, chlorination of the carbonyl groups using reagents like phosphorus oxychloride (POCl₃) can convert them into chloro-substituted pyrazolopyrimidines. These chloro derivatives are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5- and 7-positions.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis and characterization of this compound is not available in the surveyed literature. However, a general procedure for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has been described, which can serve as a starting point for developing a specific protocol for the title compound.[3]
General Protocol for the Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine-dione:
-
Starting Material: A substituted 5-amino-1H-pyrazole-4-carboxamide.
-
Reagent: Urea.
-
Procedure: The pyrazole carboxamide and urea are mixed in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated (fusion) at a high temperature (e.g., 180-220 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is treated with an appropriate solvent (e.g., water or ethanol) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Biological and Medicinal Chemistry Context
While there is limited information on the biological activity of the parent this compound, the pyrazolopyrimidine scaffold is of high importance in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities, most notably as inhibitors of various protein kinases.
The structural similarity of the pyrazolopyrimidine core to the purine ring system allows these compounds to act as ATP-competitive inhibitors in the active site of kinases. By modifying the substituents on the pyrazolo[4,3-d]pyrimidine scaffold, researchers can achieve high potency and selectivity for specific kinase targets.
Conclusion and Future Directions
This compound is a foundational heterocyclic scaffold with significant potential in medicinal chemistry. Despite its importance, there is a clear lack of comprehensive, publicly available experimental data on its basic physicochemical properties. This guide has compiled the currently available information and outlined general synthetic and reactive principles based on related structures.
To facilitate the further development of novel therapeutics based on this scaffold, future research should focus on:
-
The development and publication of a detailed and robust synthetic protocol for this compound.
-
The experimental determination of its key physicochemical properties, including pKa, aqueous solubility, and melting point.
-
A thorough investigation of its reactivity and stability under various conditions.
Such fundamental data will be invaluable to the scientific community and will undoubtedly accelerate the discovery of new and improved pyrazolopyrimidine-based drugs.
References
Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Starting Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents, particularly in oncology. Its structural analogy to purines allows for its interaction with a range of biological targets, most notably protein kinases. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important heterocyclic system.
Core Synthetic Strategies
The construction of the this compound ring system predominantly relies on the cyclocondensation of a suitably substituted aminopyrazole with a two-carbon electrophilic synthon. The most common and direct precursor is 4-amino-1H-pyrazole-5-carboxamide . This readily available starting material possesses the necessary functionalities—an amino group and an adjacent carboxamide—poised for ring closure to form the pyrimidine portion of the fused heterocyclic system.
Two primary synthetic routes have been established for this transformation:
-
Reaction with Urea: The fusion of 4-amino-1H-pyrazole-5-carboxamide with urea is a direct and atom-economical method to construct the dione ring. This reaction typically proceeds at high temperatures, leading to the formation of the desired product through the elimination of ammonia.
-
Reaction with Carbonylating Agents: A variety of reagents that can introduce a carbonyl group can be employed. These include diethyl carbonate, which upon reaction with the aminopyrazole, forms a urethane intermediate that subsequently cyclizes. More reactive but also more hazardous reagents like phosgene or its safer equivalents (e.g., diphosgene, triphosgene) can also be used to effect the cyclization.
The choice of synthetic route may depend on the desired scale, available equipment, and safety considerations.
Experimental Protocols
Synthesis of this compound via Urea Fusion
This protocol is adapted from general procedures for the synthesis of related pyrazolopyrimidine diones.
Starting Material: 4-Amino-1H-pyrazole-5-carboxamide
Reagents:
-
Urea
-
Sand (optional, for even heat distribution)
Procedure:
-
A finely ground, intimate mixture of 4-amino-1H-pyrazole-5-carboxamide (1 equivalent) and urea (2-3 equivalents) is prepared. For larger scale reactions, mixing with an equal volume of dry sand can aid in uniform heating.
-
The mixture is placed in a suitable reaction vessel, such as a round-bottom flask equipped with an air condenser or a reflux condenser.
-
The flask is heated in an oil bath or a heating mantle to a temperature of 180-200 °C.
-
The reaction is maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, the evolution of ammonia gas will be observed as the mixture melts and then solidifies.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting solid mass is triturated with hot water to remove any unreacted urea and other water-soluble impurities.
-
The solid product is collected by filtration, washed with cold water, and then with a small amount of ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or a water/ethanol mixture, to afford this compound as a crystalline solid.
Data Presentation
| Parameter | Value/Range |
| Starting Material | 4-Amino-1H-pyrazole-5-carboxamide |
| Cyclizing Agent | Urea |
| Reaction Temperature | 180-200 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (based on related syntheses) |
Logical and Signaling Pathway Visualizations
The synthetic workflow for the preparation of this compound is a straightforward process, as illustrated below.
Unraveling the Therapeutic Potential of the 1H-Pyrazolo[4,3-d]pyrimidine Core: A Review of
Mechanisms of Action
For researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for structurally related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. The presence of a dione functionality in the target compound may lead to a distinct pharmacological profile. The information presented herein serves as a foundational resource for hypothesis generation and further investigation into the specific activity of the dione derivative.
The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Depending on the substitution pattern and the isomeric form of the pyrazole ring, these compounds exhibit a wide range of pharmacological activities, from phosphodiesterase inhibition to anticancer effects through kinase modulation. This guide will delve into the primary mechanisms of action associated with derivatives of the 1H-Pyrazolo[4,3-d]pyrimidine and the closely related 1H-Pyrazolo[3,4-d]pyrimidine core.
Inhibition of Phosphodiesterase 5 (PDE5)
The most prominent and well-characterized mechanism of action for a subset of 1H-pyrazolo[4,3-d]pyrimidin-7-one derivatives is the inhibition of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.
Signaling Pathway of PDE5 Inhibition
Inhibition of PDE5 by pyrazolopyrimidine-based compounds leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects. This mechanism is famously exploited for the treatment of erectile dysfunction and pulmonary hypertension.
Caption: PDE5 Inhibition Signaling Pathway.
Quantitative Data for PDE5 Inhibitors with a Pyrazolopyrimidine Core
| Compound | Target | IC₅₀ (nM) |
| Sildenafil | PDE5 | 3.9 |
| Zaprinast | PDE5 | 760 |
Note: IC₅₀ values can vary depending on experimental conditions.
Experimental Protocols: In Vitro PDE5 Inhibition Assay
A common method to determine the inhibitory activity of compounds against PDE5 is a biochemical assay.
Caption: Workflow for a PDE5 Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human PDE5 is purified. A reaction buffer (e.g., Tris-HCl with MgCl₂) is prepared. The cGMP substrate and the test compound are dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Incubation: The PDE5 enzyme is pre-incubated with the test compound at various concentrations in the reaction buffer. The reaction is initiated by the addition of cGMP. The mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a denaturing agent or by heat.
-
Signal Detection: The amount of remaining cGMP or the product, 5'-GMP, is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization (FP) assays.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity via Kinase Inhibition
Several pyrazolopyrimidine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action in this context often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
A. mTOR Inhibition
Substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been identified as inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1]
mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2. Inhibition of mTOR can block downstream signaling pathways that are often hyperactivated in cancer.
Caption: Simplified mTOR Signaling Pathway and Inhibition.
B. Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of the isomeric 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a critical role in the development and progression of several cancers.[2]
Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: EGFR Signaling and Inhibition by Pyrazolopyrimidines.
Quantitative Data for Pyrazolopyrimidine-Based Kinase Inhibitors
| Compound Class | Target | Representative IC₅₀ (µM) | Cancer Cell Line |
| 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | mTOR | Not specified (nanomolar potency) | HeLa, A549, etc. |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR | 0.016 (for compound 12b) | A549, HCT-116 |
Experimental Protocols: In Vitro Kinase Inhibition and Cell Proliferation Assays
Caption: General Workflow for a Kinase Inhibition Assay.
Detailed Methodology:
-
Assay Components: A typical kinase assay includes the purified kinase, a specific substrate (often a synthetic peptide), ATP (as the phosphate donor), and the test compound.
-
Reaction: The components are incubated together in a suitable buffer. The kinase transfers the gamma-phosphate from ATP to the substrate.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the depletion of ATP (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies.
-
-
Data Analysis: The IC₅₀ is calculated similarly to the PDE5 assay.
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine derivative for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value for cell proliferation is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The pyrazolopyrimidine core represents a versatile scaffold for the development of targeted therapies. While the 1H-pyrazolo[4,3-d]pyrimidin-7-one substructure is strongly associated with PDE5 inhibition, the broader pyrazolopyrimidine family, including various isomers and substitution patterns, has demonstrated potent inhibitory activity against several protein kinases implicated in cancer.
For the specific compound of interest, This compound , its mechanism of action remains to be elucidated. Based on the available data for related structures, plausible hypotheses for its biological activity could include, but are not limited to, inhibition of phosphodiesterases or protein kinases. The dione functionality may confer unique properties, potentially leading to novel target interactions. Future research, including in vitro screening against a panel of kinases and phosphodiesterases, followed by cell-based assays, will be essential to determine its precise mechanism of action and therapeutic potential.
References
- 1. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities associated with the pyrazolo[4,3-d]pyrimidine scaffold, with a focus on its applications in oncology, cardiovascular disease, and neurodegenerative disorders. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Diverse Biological Activities of the Pyrazolo[4,3-d]pyrimidine Scaffold
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold is evident in its ability to modulate the activity of various enzymes and receptors. This has led to the discovery of potent and selective inhibitors for a range of therapeutic targets.
Kinase Inhibition
A significant area of research has focused on the development of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.[1] These compounds have shown remarkable efficacy in targeting kinases that are often dysregulated in cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[2][3][4][5] For instance, certain derivatives have demonstrated significant inhibitory activity against CDK2/cyclin A, leading to cell cycle arrest and apoptosis in cancer cells.[2][6] The pyrazolo[4,3-d]pyrimidine scaffold acts as a bioisostere of adenine, the core component of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[2][7]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazolo[4,3-d]pyrimidines have been explored as inhibitors of Aurora A, leading to mitotic arrest and apoptosis.[3]
-
FLT3 and VEGFR2 Inhibition: Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are crucial in the pathogenesis of certain cancers, particularly acute myeloid leukemia (AML).[8][9] Structure-activity relationship (SAR) studies have led to the discovery of pyrazolo[4,3-d]pyrimidine derivatives that potently inhibit both FLT3 and VEGFR2, demonstrating significant anti-leukemic and anti-angiogenic activity in preclinical models.[8][9][10]
Microtubule Targeting Agents
The pyrazolo[4,3-d]pyrimidine scaffold has also been successfully utilized to develop microtubule targeting agents (MTAs).[11] These compounds interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and cell death. Certain novel N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to be potent inhibitors of tubulin polymerization and colchicine binding.[11] One such compound exhibited excellent potency against a broad range of tumor cell lines, including multidrug-resistant phenotypes, and demonstrated superior efficacy compared to paclitaxel in a mouse xenograft model.[11]
Phosphodiesterase (PDE) Inhibition
Pyrazolo[4,3-d]pyrimidinone derivatives have been extensively investigated as inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a key role in regulating blood flow.[12][13][14] Sildenafil, a well-known PDE5 inhibitor, features this core structure. The development of potent and selective PDE5 inhibitors based on this scaffold has been a significant area of research for the treatment of erectile dysfunction.[12][13]
Adenosine Receptor Antagonism
The pyrazolo[4,3-d]pyrimidin-7-one scaffold has been found to have a strong affinity for adenosine A1 receptors, acting as antagonists.[15] SAR studies have revealed that the potency of these compounds is influenced by substituents on the phenyl ring at the 5-position. The close structural similarity and correlated binding affinities with xanthine-based adenosine receptor antagonists suggest a similar mode of interaction with the receptor.
Neuroprotective and Anti-inflammatory Activity
Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives in the treatment of neurodegenerative diseases.[16][17] Certain compounds have been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response, leading to neuroprotective and anti-inflammatory effects.[16][17] For example, the novel pyrazolo[3,4-d]pyrimidine, KKC080106, has been shown to protect nigral dopaminergic neurons in a mouse model of Parkinson's disease.[16] Another derivative, KKC080096, induces heme oxygenase-1 (HO-1) and exhibits anti-inflammatory and neuroprotective effects.[17][18]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative pyrazolo[4,3-d]pyrimidine derivatives.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | - | [6] |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | - | [6] |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | - | [6] |
| Compound 2i | CDK2 | - | HCT-116 | [3] |
| Compound 2i | CDK5 | - | HCT-116 | [3] |
| Compound 2i | Aurora A | - | HCT-116 | [3] |
| Compound 33 | FLT3 | - | MV4-11 | [8] |
| Compound 33 | VEGFR2 | - | - | [8] |
| Compound 12b | VEGFR-2 | 0.063 ± 0.003 | - | [19] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Compound 9 | Various Cancer Cell Lines | ≤ 0.01 | [11] |
| Compound 14 | MCF-7 | 0.045 | [6] |
| Compound 14 | HCT-116 | 0.006 | [6] |
| Compound 14 | HepG-2 | 0.048 | [6] |
| Compound 15 | MCF-7 | 0.046 | [6] |
| Compound 15 | HCT-116 | 0.007 | [6] |
| Compound 15 | HepG-2 | 0.048 | [6] |
| Compound 1a | A549 | 2.24 | [20] |
| Compound 1d | MCF-7 | 1.74 | [20] |
| Compound 5e | Hepatoma 7402 | 4.55 | [21] |
| Compound 5e | Hepatoma 7221 | 6.28 | [21] |
| Compound 12b | MDA-MB-468 | 3.343 ± 0.13 | [19] |
| Compound 12b | T-47D | 4.792 ± 0.21 | [19] |
Table 3: Other Biological Activities
| Compound | Biological Target/Activity | IC50 (µM) | Reference |
| Compound 9 | Tubulin Polymerization | 0.45 | [11] |
| Compound 11 | Tubulin Polymerization | 0.42 | [11] |
| Compound 12 | Tubulin Polymerization | 0.49 | [11] |
| Compound 13 | Tubulin Polymerization | 0.42 | [11] |
| Compound 5 | PDE5 Inhibition | - | [12] |
| Compound 4e | LPS-induced NO production | 2.64 | [22] |
| Compound 4e | LPS-induced IL-6 production | 4.38 | [22] |
| Compound 4e | LPS-induced TNF-α production | 5.63 | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel pyrazolo[4,3-d]pyrimidine derivatives.
Kinase Inhibition Assay (CDK2/cyclin A2)
This assay measures the ability of a compound to inhibit the activity of the CDK2/cyclin A2 complex.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds
-
Sorafenib (positive control)
-
DMSO (vehicle)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add the test compounds or control to the appropriate wells.
-
Add the CDK2/cyclin A2 enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding the ATP and substrate solution from the Kinase-Glo® kit.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).
-
On ice, add the tubulin polymerization buffer to the wells of a 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Add the purified tubulin to each well.
-
Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.[23][24]
-
Analyze the data to determine the effect of the compounds on the rate and extent of polymerization.
Anti-proliferative MTT Assay
This colorimetric assay assesses the effect of compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.[12][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyrazolo[4,3-d]pyrimidine derivatives and a general workflow for their biological evaluation.
Caption: CDK2 Signaling Pathway and Inhibition.
Caption: Tubulin Polymerization and Inhibition Workflow.
Caption: Keap1-Nrf2 Signaling Pathway Activation.
Conclusion and Future Perspectives
The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have allowed for the development of a diverse range of compounds with potent and selective activities against various biological targets. The continued exploration of this scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological systems, holds immense promise for the future of drug discovery. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of pyrazolo[4,3-d]pyrimidine derivatives, as well as exploring novel therapeutic applications, will undoubtedly lead to the development of next-generation medicines for a wide range of diseases.
References
- 1. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 20. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
The Untapped Potential of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a Novel Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the complete removal of disease-causing proteins. This approach utilizes the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the forefront of TPD are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for a versatile and adaptable drug discovery platform. The continuous search for novel, synthetically tractable, and effective building blocks for these components is a key driver of innovation in the field. This technical guide explores the prospective use of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a core scaffold in the design of next-generation protein degraders. While this core is not yet established in published degrader literature, its chemical architecture presents intriguing possibilities for development as either a novel E3 ligase ligand or a versatile binder for various POIs.
Core Scaffold: this compound
The this compound is a heterocyclic compound with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol . Its rigid bicyclic structure and the presence of multiple nitrogen and oxygen atoms offer key hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to protein targets.
| Property | Value | Reference |
| IUPAC Name | 1,4-dihydro-5h-pyrazolo[4,3-d]pyrimidine-5,7(6h)-dione | |
| CAS Number | 40769-81-1 | |
| Molecular Formula | C5H4N4O2 | |
| Molecular Weight | 152.113 | |
| Purity | ≥97% (Commercially Available) |
The pyrazolopyrimidine core is a well-known scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors. This history suggests its suitability for binding to ATP-binding sites, a common feature of many desirable drug targets. The dione functionality and the pyrazole ring present multiple points for chemical modification, allowing for the attachment of linkers and the exploration of structure-activity relationships (SAR) to optimize binding affinity and degradation efficiency.
Conceptual Framework for Development as a Degrader Building Block
The development of this compound into a functional degrader building block would follow a logical, multi-step workflow. This process involves hypothesizing its role, synthesizing derivatives, and conducting a cascade of biochemical and cellular assays to validate its function.
PROTAC-Mediated Protein Degradation Pathway
A PROTAC harnessing the this compound core would operate through the canonical ubiquitin-proteasome system. The ultimate goal is the catalytic degradation of a target protein, freeing the PROTAC to induce the degradation of subsequent target molecules.
Experimental Protocols
The validation of a novel degrader building block requires a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments in the validation cascade.
Protocol 1: Binary Binding Affinity via Surface Plasmon Resonance (SPR)
This assay determines the binding affinity of the pyrazolopyrimidine-based ligand to its intended target (either the POI or an E3 ligase).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant target protein (POI or E3 ligase).
-
Synthesized pyrazolopyrimidine compounds.
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Method:
-
Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Prepare a series of concentrations of the pyrazolopyrimidine compound in running buffer.
-
Inject the compound solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Protocol 2: Ternary Complex Formation via TR-FRET Assay
This proximity-based assay confirms that the PROTAC can successfully bridge the POI and the E3 ligase to form a ternary complex.
Materials:
-
Tagged POI (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged).
-
PROTAC molecule incorporating the pyrazolopyrimidine core.
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium).
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
Assay buffer and microplates.
Method:
-
Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase, and varying concentrations of the PROTAC.
-
Incubate to allow for complex formation.
-
Detection: Add the donor and acceptor-labeled antibodies.
-
Incubate to allow antibody binding.
-
Measurement: Measure the time-resolved fluorescence signal. A high signal indicates proximity of the donor and acceptor, confirming ternary complex formation.
Protocol 3: Cellular Protein Degradation via Western Blot Analysis
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Method:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Imaging and Analysis: Visualize protein bands using a chemiluminescent imager. Quantify band intensity and normalize the POI signal to the loading control.
Quantitative Data and Downstream Effects
Successful development would yield quantitative metrics to define the potency and efficacy of the new degrader series.
Table 2: Key Performance Indicators for Protein Degraders
| Parameter | Description | Typical Assay |
| KD (binary) | Equilibrium dissociation constant for binding to POI or E3 ligase. | SPR, ITC |
| TC50 | Concentration of PROTAC to induce 50% of maximal ternary complex formation. | TR-FRET, NanoBRET |
| DC50 | Concentration of PROTAC that induces 50% degradation of the target protein. | Western Blot, ELISA |
| Dmax | Maximum percentage of protein degradation achieved. | Western Blot, ELISA |
The degradation of a target protein should ultimately translate to a measurable biological effect. Downstream functional assays are critical to connect protein removal to a cellular phenotype.
Table 3: Representative Downstream Functional Assays
| Assay Type | Principle | Example Application |
| Cell Viability Assay | Measures ATP levels as an indicator of metabolically active cells (e.g., CellTiter-Glo®). | Assess anti-proliferative effects of degrading an oncogenic protein. |
| Apoptosis Assay | Detects markers of programmed cell death (e.g., Annexin V staining, caspase activity). | Determine if degrader-induced cell death is a consequence of target removal. |
| Target-Specific Functional Assay | Measures a specific biological activity of the POI (e.g., reporter gene assay for a transcription factor). | Confirm that protein degradation leads to the expected functional consequence. |
Conclusion and Future Perspectives
The this compound scaffold represents an unexplored yet promising starting point for the development of novel protein degraders. Its favorable chemical properties, synthetic tractability, and precedent in medicinal chemistry as a protein-binding motif suggest its potential as a versatile building block. The successful validation of this core could expand the chemical toolbox for TPD, enabling the creation of new degraders with unique properties and the ability to target previously intractable proteins. The experimental framework outlined in this guide provides a clear roadmap for researchers to investigate the potential of this and other novel scaffolds, driving the next wave of innovation in targeted protein degradation and modern drug discovery.
An In-depth Technical Guide on 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide presents data from closely related analogs to provide valuable insights for researchers in the field.
Physicochemical Properties
This compound is a heterocyclic organic compound with the following properties[1][2]:
| Property | Value |
| Molecular Formula | C₅H₄N₄O₂ |
| Molecular Weight | 152.11 g/mol [1][2] |
| CAS Number | 40769-81-1[1][2] |
| IUPAC Name | 1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7(6H,8H)-dione |
| Purity | Typically available at ≥97%[1][2] |
Spectroscopic Data
Table 1: Representative ¹H NMR Spectroscopic Data of Related Pyrazolopyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | DMSO-d₆ | 8.64 (s, 1H), 8.35 (s, 1H), 8.26 − 8.19 (m, 2H), 7.76 (dd, J = 20.5, 6.8 Hz, 3H), 7.56 − 7.48 (m, 2H), 7.35 (t, J = 7.7 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H), 6.95 (t, J = 7.3 Hz, 1H), 3.68 − 3.57 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H) | [3] |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | DMSO-d₆ | 9.89 (s, 1H, NH), 4.73 (s, 2H, NH₂) | [3] |
| 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)-5,5a-dihydro-1H-pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione | Not Specified | 7.98 (s, 1H, NH₂), 7.72 (s, 1H, NH), 6.95 (s, 1H, NH), 8.18–8.36 (d, 4H, ArH) | [4] |
Table 2: Representative ¹³C NMR Spectroscopic Data of a Related Pyrazolopyrimidine Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | DMSO-d₆ | 157.13, 156.56, 153.52, 144.58, 142.39, 139.64, 129.47 (2C), 129.29 (2C), 125.27, 121.10, 120.25 (2C), 117.91 (2C), 93.51, 35.73, 15.09 | [3] |
Table 3: Representative IR Spectroscopic Data of Related Pyrazolopyrimidine Derivatives
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) | Reference |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | KBr | 3444, 3352, 3190 (N-H stretching) | [3] |
| N4-Ethyl-N6,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | KBr | 3282 (N-H), 3028 (C-H aromatic), 2924 (C-H aliphatic) | [3] |
| 6-(methoxyamino)-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile | Not Specified | 3468.7, 3254.05, 3196.21 (N-H), 1730.52, 1690.42 (C=O), 2074.78 (C≡N) | [4] |
Table 4: Predicted Mass Spectrometry Fragmentation
While experimental mass spectra for the target compound are unavailable, the fragmentation of pyrazolopyrimidine diones under electron ionization is expected to involve initial loss of small neutral molecules such as CO and N₂. The fragmentation pattern would be highly dependent on the substitution pattern of the core structure.
Experimental Protocols: Synthesis
A plausible synthetic route for this compound is based on the established synthesis of related pyrazolo[3,4-d]pyrimidine-4,6-diones.[3] The key steps would likely involve the cyclization of a substituted pyrazole precursor.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 4-amino-1H-pyrazole-3-carboxamide This intermediate can be synthesized from the reaction of malononitrile with hydrazine to form 4-amino-1H-pyrazole-3-carbonitrile. Subsequent partial hydrolysis of the nitrile group under controlled conditions would yield 4-amino-1H-pyrazole-3-carboxamide.
Step 2: Cyclization to form this compound The pyrazole intermediate, 4-amino-1H-pyrazole-3-carboxamide, is then reacted with urea. This reaction can be carried out by heating the mixture (fusion) or by refluxing in a suitable solvent to induce cyclization and form the desired this compound.[3]
Biological Activity and Signaling Pathway
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR).[3] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[5]
EGFR Signaling Pathway and Inhibition by Pyrazolopyrimidines
The following diagram illustrates the EGFR signaling cascade and the point of intervention for pyrazolopyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolopyrimidines.
Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, PLCγ-PKC, and JAK-STAT pathways, which ultimately lead to cellular responses like proliferation, survival, and angiogenesis.[6] Pyrazolo[3,4-d]pyrimidine derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and suppressing the downstream signaling pathways that drive tumor growth.[3][6]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 97% | CAS: 40769-81-1 | AChemBlock [achemblock.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escalating Role of Epidermal Growth Factor Receptor Inhibitors in Cancer Management: Clinical Considerations for the Health System Pharmacist - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione chemical structure and IUPAC name.
An In-depth Technical Guide to 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and its Derivatives
Introduction
The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities. As a bioisostere of purine, this scaffold is a key component in the design of kinase inhibitors, which are crucial in modern cancer therapy. This guide focuses on the this compound core, its chemical identity, synthesis, and the therapeutic potential of its derivatives, particularly in the context of drug development for oncology. Derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have shown potent activity as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK2).[1][2]
Core Compound: Chemical Structure and Properties
The fundamental compound of interest is this compound. Its chemical identity is defined by its structure and systematic name.
IUPAC Name: 1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione.[3]
Chemical Structure:
(A 2D representation of the bicyclic heterocyclic system with two ketone groups on the pyrimidine ring.)
Physicochemical Properties
All quantitative data for the core compound are summarized in the table below for clarity and ease of reference.
| Property | Value | Source |
| CAS Number | 40769-81-1 | [3][4] |
| Molecular Formula | C₅H₄N₄O₂ | [3][4] |
| Molecular Weight | 152.11 g/mol | [3] |
| Purity | ≥97% (typical commercial) | [3][4] |
| SMILES | O=C1NC(=O)C2=C(C=NN2)N1 | [3] |
| Storage | Room Temperature | [3][4] |
Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core and therapeutic relevance, often involves a multi-step process starting from simple acyclic precursors. The following workflow illustrates a common synthetic route used to construct this important scaffold.[1]
Caption: General synthesis workflow for a pyrazolo[3,4-d]pyrimidine dione derivative.[1]
Biological Activity and Therapeutic Potential
While the unsubstituted core molecule is primarily a building block, its derivatives are of significant interest to drug developers. The pyrazolo[4,3-d]pyrimidine and the isomeric pyrazolo[3,4-d]pyrimidine scaffolds are central to the development of potent anticancer agents.[1][5]
Kinase Inhibition
Many derivatives function as ATP-competitive inhibitors at the kinase domain of oncogenic proteins.[1][2] This mechanism involves the pyrazolopyrimidine core mimicking the adenine ring of ATP, occupying the binding site and preventing the phosphorylation events that drive malignant cell proliferation.
Key Targets:
-
EGFR (Epidermal Growth Factor Receptor): Derivatives have been synthesized to target both wild-type (EGFRWT) and mutant forms (EGFRT790M), the latter being responsible for resistance to some first-generation therapies.[1][6]
-
CDK2 (Cyclin-Dependent Kinase 2): Inhibition of CDK2 is a strategy to induce cell cycle arrest and apoptosis in cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent CDK2 inhibitory activity.[2]
-
Microtubule Targeting: Certain N1-methylated pyrazolo[4,3-d]pyrimidines have been designed as microtubule targeting agents, disrupting cell division.[5]
The diagram below illustrates the mechanism of EGFR inhibition.
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.
Antiproliferative Activity Data
The following table summarizes the in vitro activity of selected pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines and target kinases, demonstrating the therapeutic potential of this scaffold.
| Compound ID | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |
| Derivative 12b | A549 (Lung Cancer) | 8.21 | [6] |
| Derivative 12b | HCT-116 (Colon Cancer) | 19.56 | [6] |
| Derivative 12b | EGFRWT (Wild-Type) | 0.016 | [6] |
| Derivative 12b | EGFRT790M (Mutant) | 0.236 | [6] |
| Derivative 16 | EGFR Kinase | 0.034 | [7] |
| Derivative 14 | CDK2/cyclin A2 | 0.057 | [2] |
Experimental Protocols
Detailed methodologies are critical for reproducibility in research and development. Below is a representative experimental protocol for the synthesis of a key intermediate in the creation of pyrazolo[3,4-d]pyrimidine derivatives.
Synthesis of 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (Compound 4)[1]
Objective: To synthesize the core dione structure via cyclization of an aminopyrazole carboxamide with urea.
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3)
-
Urea
-
Heating mantle or sand bath
-
Reaction flask and condenser
-
Filtration apparatus
Procedure:
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (1.2 equivalents) is placed in a round-bottom flask.
-
The reaction vessel is heated to a temperature of 180-200 °C. The mixture will melt, and the reaction is maintained at this temperature for a specified time (e.g., 2-4 hours), during which ammonia gas will evolve.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, resulting in the solidification of the product.
-
The solid residue is triturated with a suitable solvent, such as ethanol or water, to remove excess urea and impurities.
-
The solid product is collected by vacuum filtration, washed with the solvent, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a solvent like dimethylformamide (DMF) or acetic acid to yield the pure 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.[1]
Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Conclusion
The this compound core and its isomers represent a highly valuable scaffold for the development of targeted therapeutics, especially in oncology. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of activity against critical cellular targets like EGFR and CDKs. The extensive research into this compound class continues to yield potent drug candidates, underscoring its enduring importance for researchers, scientists, and drug development professionals.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 40769-81-1 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, a heterocyclic compound of significant interest to researchers in drug discovery and development. This document details its commercial availability, potential synthetic routes, and highlights its promising, albeit largely unexplored, biological activities based on the known pharmacology of the broader pyrazolopyrimidine class.
Commercial Availability
This compound is readily available for research purposes from several commercial chemical suppliers. This accessibility provides a straightforward entry point for investigators wishing to explore its potential. The compound is typically offered at purities suitable for a range of research applications, from initial screening to more detailed mechanistic studies.
| Supplier | Catalog Number | Purity | CAS Number |
| AChemBlock | F-4257 | 97% | 40769-81-1[1] |
| CP Lab Chemicals | - | min 97% | 40769-81-1[2] |
| Vitas-M Laboratory | - | 95% | 40769-81-1 |
Synthetic Approaches
While specific literature detailing the synthesis of the unsubstituted this compound is not abundant, the synthesis of substituted analogs is well-documented. These methods typically rely on the cyclization of a suitably functionalized aminopyrazole precursor. A plausible and efficient synthetic strategy for the parent compound would involve the reaction of an aminopyrazole-4-carboxamide derivative with a carbonylating agent.
A representative synthetic scheme for a related methylated analog, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, involves the refluxing of 5-amino-1-methyl-lH-pyrazolo-4-carboxylic acid amide with oxalyl chloride in toluene.[3] This suggests a similar approach could be adapted for the synthesis of the target compound.
Potential Biological Activities and Therapeutic Targets
The pyrazolo[4,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While specific biological data for the unsubstituted this compound is limited in the public domain, research on its substituted derivatives points towards several exciting areas of investigation.
Kinase Inhibition
The pyrazolopyrimidine core is a common feature in numerous kinase inhibitors. Research on related compounds suggests that this compound could be a valuable starting point for developing inhibitors of several important kinase families.
-
mTOR Inhibition: Substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been synthesized and evaluated as anticancer agents, demonstrating potent inhibition of the mTOR pathway.[4] The mTOR signaling cascade is a crucial regulator of cell growth and proliferation and is frequently dysregulated in cancer.
-
FGFR and EGFR Inhibition: The broader pyrazolopyrimidine class has been extensively explored for the development of inhibitors against Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR).[5] These receptor tyrosine kinases are key drivers in many cancers, making them attractive therapeutic targets.
Tubulin Polymerization Inhibition
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been investigated as microtubule targeting agents.[6] These compounds can interfere with the dynamics of tubulin polymerization, a critical process for cell division, making them potent anti-mitotic and anti-cancer agents.
Key Experimental Protocols
To facilitate the investigation of this compound, this section outlines general experimental protocols for assessing its potential biological activities.
General Kinase Inhibition Assay
A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells. Include appropriate controls (no compound and no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a defined period.
-
ATP Detection: Add a kinase-glo® reagent, which contains luciferase and its substrate, to the wells. The amount of light produced is inversely proportional to the kinase activity (as active kinase consumes ATP).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
In Vitro Tubulin Polymerization Assay
The effect of a compound on the assembly of microtubules can be monitored by measuring the change in turbidity of a tubulin solution over time.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Reaction Initiation: In a temperature-controlled spectrophotometer, add GTP to the tubulin solution to initiate polymerization.
-
Compound Addition: For test samples, add varying concentrations of this compound. Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (vehicle) controls.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.
Conclusion
This compound represents a commercially accessible and synthetically feasible scaffold with significant potential for the development of novel therapeutics. Based on the activities of its derivatives, this compound warrants investigation as a potential inhibitor of key cellular processes such as kinase signaling and microtubule dynamics. The experimental protocols outlined in this guide provide a starting point for researchers to explore the biological and therapeutic potential of this promising molecule.
References
- 1. This compound 97% | CAS: 40769-81-1 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a key factor in the development of numerous diseases, including cancer.[1] The pyrazolopyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as the core for numerous kinase inhibitors.[2][3] This is due to its structural similarity to the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site in the kinase active domain.[2][4] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and its derivatives. The described luminescence-based assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[1][5]
Principle of the Assay
The in vitro kinase assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a specific substrate. The inhibitory effect of a test compound, such as this compound, is determined by the reduction in kinase activity in its presence. This protocol utilizes a luminescence-based method that measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), whereas a higher luminescence signal signifies inhibition of the kinase by the test compound.[1]
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes representative quantitative data for various pyrazolopyrimidine derivatives against different kinases, illustrating the type of data obtained from in vitro kinase assays.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Compound 12b | EGFRWT | 16 | Not Specified |
| Compound 12b | EGFRT790M | 236 | Not Specified |
| Compound 51 | BRK/PTK6 | 153 | Not Specified |
| Analog 1A | Kinase X | 10 | Fluorescence-based |
| Analog 2A | Kinase X | 15 | Fluorescence-based |
| Analog 2B | Kinase X | 20 | Fluorescence-based |
| MRT67307 | TBK1 | 28.7 | Fluorescence-based |
| BX795 | TBK1 | 7.1 | Fluorescence-based |
Note: The data presented here is for illustrative purposes and is derived from various sources on pyrazolopyrimidine derivatives.[5][6][7][8] The specific inhibitory activity of this compound would need to be determined experimentally.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.[1]
Materials:
-
Test Compound: this compound
-
Recombinant Kinase: Target kinase of interest (e.g., EGFR, Src, CDK2)
-
Kinase Substrate: Specific peptide substrate for the target kinase
-
ATP: Adenosine triphosphate
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35[5]
-
DMSO: Dimethyl sulfoxide
-
Luminescence-based ATP detection kit: (e.g., ADP-Glo™ Kinase Assay Kit)[9][10]
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).[1]
-
Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.[1]
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of the 384-well plate.[5]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the assay buffer, the target kinase, and its specific substrate. The optimal concentrations of the enzyme and substrate should be determined empirically.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[5]
-
Include a "no kinase" control to determine the baseline for 100% inhibition.[1]
-
-
Incubation:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well.[10]
-
Incubate as per the manufacturer's instructions to stabilize the luminescent signal.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO only) and low ("no kinase") controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Representative Signaling Pathway: JAK-STAT
Many pyrazolopyrimidine derivatives are known to inhibit kinases within critical signaling pathways such as the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1][11]
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In silico screening of a series of 1,6-disubstituted 1 H-pyrazolo[3,4- d]pyrimidines as potential selective inhibitors of the Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this versatile heterocyclic system have been extensively investigated as potent inhibitors of various key enzymes implicated in a range of diseases, most notably in oncology and for the treatment of erectile dysfunction.
These compounds have demonstrated efficacy as inhibitors of phosphodiesterase type 5 (PDE5), leading to the modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Furthermore, various derivatives have been developed as inhibitors of protein kinases that are critical for cancer cell proliferation, survival, and metastasis, including Epidermal Growth Factor Receptor (EGFR), Breast Tumor Kinase (Brk/PTK6), and the mammalian Target of Rapamycin (mTOR).
This document provides detailed application notes and experimental protocols for a suite of cell-based assays to characterize the biological effects of this compound derivatives. The protocols are designed to be robust and reproducible, enabling researchers to assess the potency, selectivity, and mechanism of action of their compounds in a cellular context.
Data Presentation: In Vitro Efficacy of Pyrazolopyrimidine Derivatives
The following tables summarize the in vitro activity of various pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives in different cell-based and biochemical assays.
Table 1: PDE5 Inhibitory Activity
| Compound ID | Modification | Assay Type | IC50 (nM) | Selectivity vs. PDE6 | Reference |
| Compound 5r | Pyrazolopyrimidopyridazinone | Biochemical | 8.3 | 240-fold | [1] |
| Compound 5 | Pyrazolopyrimidinone | Biochemical | - | 20-fold | [2] |
| Compound 18 | Sildenafil-based analog | Biochemical | - | Excellent | [3] |
Table 2: Anticancer Activity - EGFR Inhibition
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 12b | A549 (Lung) | Anti-proliferative | 8.21 | |
| Compound 12b | HCT-116 (Colon) | Anti-proliferative | 19.56 | |
| Compound 8 | A549 (Lung) | Anti-proliferative | 16.75 | |
| Compound 10 | A549 (Lung) | Anti-proliferative | 15.68 | |
| Compound 12a | A549 (Lung) | Anti-proliferative | 13.72 | |
| Compound 12b | EGFRwt (Kinase) | Kinase Inhibition | 0.016 | |
| Compound 12b | EGFRT790M (Kinase) | Kinase Inhibition | 0.236 | |
| Compound VIIa | 57 cell lines | Anti-proliferative | 0.326 - 4.31 |
Table 3: Anticancer Activity - BRK/PTK6 Inhibition
| Compound ID | Modification | Assay Type | IC50 (µM) | Reference |
| Compound 38 | Pyrazolo-pyrimidine | Enzymatic | 0.153 |
Table 4: Anticancer Activity - General Cytotoxicity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5 | HT1080 (Fibrosarcoma) | Cytotoxicity | 96.25 | |
| Compound 5 | HeLa (Cervical) | Cytotoxicity | 74.8 | |
| Compound 5 | Caco-2 (Colon) | Cytotoxicity | 76.92 | |
| Compound 5 | A549 (Lung) | Cytotoxicity | 148 | |
| Compound 7 | HT1080 (Fibrosarcoma) | Cytotoxicity | - | |
| Compound 7 | HeLa (Cervical) | Cytotoxicity | - | |
| Compound 7 | Caco-2 (Colon) | Cytotoxicity | - | |
| Compound 7 | A549 (Lung) | Cytotoxicity | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their in vitro characterization.
Signaling Pathway Diagrams
Caption: PDE5 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: BRK/PTK6 Signaling Pathway and Inhibition.
Caption: mTOR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for In Vitro Screening.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
PDE5 Inhibition Cell-Based Assay (cGMP Quantification)
Principle: This assay measures the ability of a compound to inhibit PDE5 activity in a cellular context. Cells are stimulated with a nitric oxide (NO) donor to increase intracellular cGMP production. In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation. The intracellular cGMP levels are then quantified using a competitive immunoassay, such as ELISA or HTRF.
Materials:
-
HEK293 cells stably expressing PDE5A1 (or other suitable cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Sodium Nitroprusside (SNP)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit or HTRF cGMP assay kit
-
Microplate reader (for ELISA or HTRF)
Protocol:
-
Cell Seeding:
-
Seed HEK293-PDE5A1 cells in a 96-well plate at a density of 50,000-100,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
On the day of the assay, replace the culture medium with 90 µL of serum-free medium.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Add 10 µL of the diluted compound solutions or vehicle control to the wells.
-
Prepare a fresh solution of SNP in serum-free medium.
-
Add 10 µL of the SNP solution to achieve the desired final concentration (e.g., 10-100 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis:
-
After incubation, aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop PDE activity.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
cGMP Quantification (ELISA):
-
Follow the instructions provided with the competitive cGMP ELISA kit. This typically involves adding cell lysates and a cGMP-HRP conjugate to an anti-cGMP antibody-coated plate, followed by incubation, washing, substrate addition, and reading the absorbance.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
EGFR Kinase Inhibition Assay (Cellular)
Principle: This assay measures the inhibition of EGFR autophosphorylation in cells treated with a test compound. Cells overexpressing EGFR are stimulated with EGF to induce receptor phosphorylation. The level of phosphorylated EGFR is then quantified by Western blotting or a cell-based ELISA.
Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
Complete cell culture medium
-
6-well or 12-well plates
-
This compound derivatives (dissolved in DMSO)
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free medium for 16-24 hours.
-
-
Compound Treatment and EGF Stimulation:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated control.
-
Determine the IC50 value from a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration (or other relevant concentrations) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Compare the percentage of apoptotic cells in the treated samples to the control.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The cell-based assays outlined in this document provide a comprehensive framework for the in vitro characterization of derivatives based on this core structure. By systematically evaluating their effects on cell viability, specific enzyme activities, and key cellular processes such as apoptosis, researchers can effectively identify lead compounds with the desired potency and mechanism of action for further preclinical and clinical development. The provided protocols and data presentation formats are intended to facilitate standardized and comparable evaluation of these important molecules.
References
Application Notes and Protocols: Leveraging 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to act as an ATP-competitive inhibitor for a variety of protein kinases.[2] This makes the 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core a promising warhead for the development of novel PROTACs targeting kinases implicated in various diseases, including cancer.
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of PROTACs utilizing the this compound scaffold. We will use a representative example, herein named Pyrido-PROTAC-1 , targeting a hypothetical kinase to illustrate the developmental workflow.
Signaling Pathways and Experimental Workflow
The development and validation of a novel PROTAC is a systematic process. The workflow begins with the design and synthesis of the PROTAC molecule, followed by a series of in vitro and cellular assays to confirm its mechanism of action and evaluate its efficacy.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data Summary
The efficacy of a series of hypothetical PROTACs based on the this compound scaffold targeting a specific kinase is summarized below. These tables are representative of the data that should be generated during a PROTAC development campaign.
Table 1: Binding Affinities and Ternary Complex Formation
| PROTAC ID | Warhead IC50 (nM) | E3 Ligase Binding (KD, nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| Pyrido-PROTAC-1 | 150 | 50 (VHL) | 25 | 2.0 |
| Pyrido-PROTAC-2 | 150 | 50 (VHL) | 40 | 1.25 |
| Pyrido-PROTAC-3 | 150 | 80 (CRBN) | 60 | 1.33 |
| Pyrido-PROTAC-4 | 150 | 80 (CRBN) | 90 | 0.89 |
Table 2: In-Cell Target Degradation and Anti-proliferative Activity
| PROTAC ID | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) |
| Pyrido-PROTAC-1 | Cell Line A | 25 | >90 | 50 |
| Pyrido-PROTAC-2 | Cell Line A | 80 | ~85 | 150 |
| Pyrido-PROTAC-3 | Cell Line A | 60 | >90 | 100 |
| Pyrido-PROTAC-4 | Cell Line A | 200 | ~70 | 500 |
Experimental Protocols
Protocol 1: Synthesis of a Generic Pyrido-PROTAC-1
This protocol outlines a general synthetic route for coupling the this compound warhead to a linker and an E3 ligase ligand.
Diagram of Synthetic Strategy:
References
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as inhibitors of key cellular signaling pathways, demonstrating promising applications in oncology and other therapeutic areas. The protocols outlined below describe two distinct and effective synthetic strategies: a classical approach involving a Curtius rearrangement and a modern microwave-assisted oxidative coupling method.
Introduction
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in drug discovery. Derivatives bearing the 5,7-dione functionality have been identified as potent inhibitors of protein kinases such as mTOR and Src kinase, which are crucial regulators of cell growth, proliferation, and survival.[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making inhibitors of these kinases attractive candidates for targeted cancer therapy. The synthetic methods detailed herein provide robust and adaptable routes to access these valuable compounds for further biological evaluation and drug development efforts.
Synthetic Methodologies
Two primary synthetic routes are presented for the preparation of this compound derivatives.
Method 1: Synthesis via Curtius Rearrangement
This classical approach involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole core. A key step in this sequence is the Curtius rearrangement of a pyrazole-4-carbonyl azide to an isocyanate, which then undergoes intramolecular cyclization to form the desired dione structure.
Method 2: Microwave-Assisted Oxidative Coupling
This modern and efficient method utilizes a one-pot reaction between a 4-amino-1H-pyrazole-5-carboxamide and various aldehydes. The reaction is promoted by microwave irradiation in the presence of an oxidizing agent, leading to the rapid formation of 5-substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives in high yields.[1]
Data Presentation
Table 1: Representative Yields for Method 1 (Curtius Rearrangement)
| Starting Material | Product | Representative Yield (%) |
| Ethyl 4-amino-1H-pyrazole-5-carboxylate | This compound | 65-75 (Estimated) |
| Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | 4-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | 60-70 (Estimated) |
Table 2: Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Derivatives via Microwave-Assisted Oxidative Coupling[1]
| Entry | Aldehyde (R-CHO) | Product (R substituent) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 94 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 90 |
| 5 | 2-Thiophenecarboxaldehyde | 2-Thienyl | 88 |
| 6 | Furan-2-carbaldehyde | 2-Furyl | 85 |
Experimental Protocols
Method 1: Synthesis of this compound via Curtius Rearrangement
This protocol is a representative procedure based on established chemical principles for the Curtius rearrangement and subsequent cyclization.
Step 1: Synthesis of 4-Amino-1H-pyrazole-5-carbohydrazide
-
To a solution of ethyl 4-amino-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to afford 4-amino-1H-pyrazole-5-carbohydrazide.
Step 2: Synthesis of this compound
-
Dissolve 4-amino-1H-pyrazole-5-carbohydrazide (1.0 eq) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to form the acyl azide.
-
Add urea (2.0 eq) to the reaction mixture and heat to 90-100 °C for 4-6 hours. The Curtius rearrangement and subsequent cyclization occur in this step.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.
Method 2: Microwave-Assisted Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones [1]
General Procedure:
-
In a microwave-safe reaction vessel, combine 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq), the corresponding aldehyde (1.2 eq), and potassium persulfate (K₂S₂O₈) (2.0 eq).
-
Add a 1:1 mixture of DMSO and water as the solvent.
-
Seal the vessel and subject it to microwave irradiation at 100 °C for 3-5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the synthesis via Curtius rearrangement.
References
Application of Pyrazolopyrimidines in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their structural similarity to the endogenous purine nucleus. This structural feature allows them to act as "privileged scaffolds," capable of binding to a wide range of biological targets, particularly protein kinases. High-throughput screening (HTS) of pyrazolopyrimidine-based compound libraries has emerged as a powerful strategy for the identification of novel hit compounds with therapeutic potential in various diseases, most notably cancer and inflammatory disorders.
These application notes provide a comprehensive overview of the use of pyrazolopyrimidines in HTS campaigns. Detailed protocols for key biochemical and cell-based assays are provided, along with a summary of quantitative data for representative compounds. Furthermore, critical signaling pathways modulated by pyrazolopyrimidines identified through HTS are visualized to facilitate a deeper understanding of their mechanism of action.
Data Presentation: Inhibitory Activities of Pyrazolopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazolopyrimidine derivatives against various protein kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for the prioritization of lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | IRAK4 | 8.7 | [1] |
| Compound 2 | IRAK4 | 7.3 | [1] |
| Compound 3 | mTOR | 0.49 | [2] |
| Compound 4 | mTOR | 0.23 | [3] |
| Compound 5 | CSF-1R | 159 | [4] |
| Pexidartinib | CSF-1R | 13 | [5] |
| Compound 6 | EGFR | 34 | [6] |
| Compound 7 | EGFR | 54 | [6] |
| Compound 8 | BTK | 4.2 | [7] |
| Compound 9 | PI3Kα | 2.6 | [7] |
Table 2: Cytotoxic Activity of Pyrazolopyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10 | OCI-LY10 | Diffuse Large B-cell Lymphoma | 0.248 | [1] |
| Compound 11 | MV4-11 | Acute Myeloid Leukemia | 1.74 | [2] |
| Compound 12 | HT1080 | Fibrosarcoma | 96.25 | [8] |
| Compound 13 | Hela | Cervical Cancer | 74.8 | [8] |
| Compound 14 | Caco-2 | Colorectal Adenocarcinoma | 76.92 | [8] |
| Compound 15 | A549 | Lung Carcinoma | 148 | [8] |
| Compound 16 | HCT-116 | Colorectal Carcinoma | 9.87 | [9] |
| Compound 17 | HePG-2 | Liver Carcinoma | 8.15 | [9] |
| Compound 18 | MCF-7 | Breast Adenocarcinoma | 6.17 | [10] |
| Compound 19 | U-251 MG | Glioblastoma | <30 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the high-throughput screening of pyrazolopyrimidine libraries.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro inhibitory activity of pyrazolopyrimidine compounds against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Pyrazolopyrimidine compound library (dissolved in DMSO)
-
Recombinant protein kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazolopyrimidine compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions and DMSO (vehicle control) into the 384-well assay plates.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of pyrazolopyrimidine compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Pyrazolopyrimidine compound library (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Clear, flat-bottom 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of the microplate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolopyrimidine compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[11]
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by pyrazolopyrimidines and the experimental workflows used in their screening is crucial for understanding their mechanism of action and the screening process.
IRAK4 Signaling Pathway
mTOR Signaling Pathway
CSF-1R Signaling Pathway in Glioblastoma
High-Throughput Screening Experimental Workflow
Conclusion
Pyrazolopyrimidines represent a versatile and highly valuable scaffold for the discovery of novel therapeutic agents through high-throughput screening. Their ability to target a diverse range of enzymes, particularly protein kinases, has led to the identification of numerous potent inhibitors with potential applications in oncology and immunology. The application notes and protocols provided herein offer a framework for researchers to design and execute HTS campaigns for pyrazolopyrimidine-based libraries. By combining robust biochemical and cell-based screening assays with a thorough understanding of the underlying signaling pathways, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a significant structure in medicinal chemistry, forming the core of many kinase inhibitors.[1][2] Derivatives of this scaffold have been developed as potent inhibitors of various kinases, including EGFR, ALK, and mTOR, highlighting their potential in anticancer therapies.[1][3][4][5] 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be utilized as a chemical probe to identify and validate novel protein targets, thereby elucidating the mechanism of action of bioactive small molecules and discovering new therapeutic opportunities.[6][7]
Target identification is a critical step in drug discovery, enabling researchers to understand how a small molecule exerts its biological effects.[7][8] Chemical probes are small molecules designed to bind to specific proteins, allowing for their isolation and identification from complex biological samples.[9] This document provides detailed protocols for the application of a this compound-based chemical probe for target identification using affinity chromatography coupled with quantitative mass spectrometry.
Application Notes
The primary approach for identifying the protein targets of a small molecule probe is affinity-based pull-down.[8] This method involves using a modified version of the small molecule (the probe) to selectively capture its binding partners from a cell lysate or tissue extract.[10] The probe is typically immobilized on a solid support, such as agarose beads, to create an affinity matrix.[8]
Probe Design and Synthesis:
To be used as a chemical probe, this compound requires chemical modification to enable its attachment to a solid support. This is typically achieved by introducing a linker arm at a position on the molecule that does not interfere with its binding to target proteins. The linker is then covalently attached to a resin, such as N-hydroxysuccinimide (NHS)-activated sepharose beads. A negative control probe, which is structurally similar but biologically inactive, should also be synthesized to distinguish specific binders from non-specific interactions.
Target Identification Workflow:
The general workflow for target identification using a chemical probe involves several key steps:
-
Probe Immobilization: The synthesized probe is covalently coupled to a solid support.
-
Affinity Purification: The immobilized probe is incubated with a cell lysate to allow for the binding of target proteins.
-
Washing: Non-specifically bound proteins are removed through a series of wash steps.[11]
-
Elution: Specifically bound proteins are eluted from the affinity matrix.
-
Protein Identification: The eluted proteins are identified and quantified using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[8][12]
Data Presentation
Table 1: Properties of a Representative this compound Chemical Probe
| Property | Description |
| Probe Name | PzP-Probe-1 |
| Core Scaffold | This compound |
| Linker | 6-aminohexanoic acid |
| Immobilization Matrix | NHS-activated Sepharose 4 Fast Flow |
| Control | Inactive analog or beads with linker only |
Table 2: Hypothetical Quantitative Mass Spectrometry Results for Proteins Enriched by PzP-Probe-1
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe vs. Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 25.3 | < 0.001 |
| Q9UM73 | ALK | Anaplastic lymphoma kinase | 18.9 | < 0.001 |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 15.1 | < 0.005 |
| P21802 | PIM1 | Proto-oncogene serine/threonine-protein kinase Pim-1 | 12.5 | < 0.01 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 8.7 | < 0.05 |
| Q15059 | PTK6 | Protein-tyrosine kinase 6 | 7.2 | < 0.05 |
Mandatory Visualizations
Caption: A general workflow for chemical probe-based target identification.
Caption: A hypothetical kinase signaling pathway targeted by the PzP-Probe-1.
Caption: The logical relationship between the experimental steps.
Experimental Protocols
Protocol 1: Affinity Chromatography-based Target Identification
This protocol describes the use of an immobilized this compound probe (PzP-Probe-1) to isolate binding proteins from a cell lysate.[10][13]
Materials:
-
PzP-Probe-1 immobilized on NHS-activated Sepharose beads
-
Control beads (linker only or inactive analog on beads)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or buffer containing a high concentration of a competitive binder)
-
Neutralization buffer (1 M Tris-HCl pH 8.5)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysate Preparation: a. Culture cells of interest to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse cells by adding ice-cold lysis buffer and scraping. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Affinity Purification: [11] a. Equilibrate the PzP-Probe-1 beads and control beads by washing them three times with cell lysis buffer. b. Add 1-2 mg of cell lysate to the equilibrated beads. c. Incubate the lysate-bead mixture for 2-4 hours at 4°C with gentle end-over-end rotation.[10]
-
Washing: a. Pellet the beads by centrifugation at 500 x g for 1 minute. b. Remove the supernatant. c. Wash the beads five times with 1 mL of wash buffer. After the final wash, carefully remove all residual buffer.
-
Elution: a. Add 100 µL of elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. b. Pellet the beads and collect the supernatant containing the eluted proteins. c. If using a low pH elution buffer, immediately neutralize the eluate by adding neutralization buffer. d. Repeat the elution step to maximize recovery.
-
Sample Preparation for Mass Spectrometry: a. The eluted proteins can be visualized by running on an SDS-PAGE gel and staining with Coomassie blue or silver stain.[8] b. For mass spectrometry, the eluted proteins are typically subjected to in-solution or in-gel tryptic digestion.
Protocol 2: Protein Identification by Quantitative Mass Spectrometry
This protocol provides a general overview of the steps involved in identifying and quantifying the proteins isolated by affinity purification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14][15]
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Digestion: a. Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. b. Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. c. Digest the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Peptide Desalting: a. Acidify the peptide solution with formic acid. b. Desalt and concentrate the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: a. Inject the desalted peptides into an LC-MS/MS system. b. Separate the peptides using a reverse-phase liquid chromatography column with a gradient of increasing acetonitrile concentration. c. Analyze the eluting peptides by tandem mass spectrometry.
-
Data Analysis: a. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins from the MS/MS spectra. b. Perform label-free quantification or use isotopic labeling methods to compare the abundance of proteins in the PzP-Probe-1 pulldown versus the control pulldown.[14][16] c. Proteins that are significantly enriched in the PzP-Probe-1 sample are considered candidate targets.
Target Validation: Identified candidate targets should be validated using orthogonal methods.[17] This can include:
-
Western Blotting: Confirm the presence of the candidate protein in the eluate from the affinity purification.
-
Cellular Thermal Shift Assay (CETSA): Demonstrate direct binding of the compound to the target protein in a cellular context.[10]
-
Enzymatic Assays: If the target is an enzyme, test the ability of the compound to inhibit its activity.
-
RNA Interference (RNAi): Knockdown of the target protein should phenocopy the effects of the compound.[7]
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 16. scilit.com [scilit.com]
- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Application Notes and Protocols: Kinase Selectivity Profiling of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Analogs of this scaffold have demonstrated potent inhibitory activity against a range of kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. The substitution pattern on the pyrazolopyrimidine core dictates the potency and selectivity of these compounds. This document provides a detailed overview of the kinase selectivity profile of analogs related to the 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core, along with protocols for assessing their kinase inhibitory activity and relevant signaling pathways.
While direct and comprehensive kinase screening data for the this compound scaffold is not extensively available in the public domain, this document compiles and presents data from closely related 1H-pyrazolo[4,3-d]pyrimidine and 1H-pyrazolo[3,4-d]pyrimidine analogs to provide a representative understanding of their potential kinase selectivity. One study did report the synthesis of a 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione as an intermediate, highlighting the chemical accessibility of the dione scaffold[1].
Data Presentation: Kinase Inhibitory Activity of Pyrazolopyrimidine Analogs
The following tables summarize the reported in vitro kinase inhibitory activities (IC50 values) of various 1H-pyrazolo[4,3-d]pyrimidine and 1H-pyrazolo[3,4-d]pyrimidine analogs against several kinases. It is important to note that these are not dione analogs but represent the broader class of compounds.
Table 1: Inhibitory Activity of 1H-Pyrazolo[3,4-d]pyrimidine Analogs against Tyrosine Kinases
| Compound ID/Reference | Target Kinase | IC50 (µM) |
| Compound 12b [1] | EGFR (wild-type) | 0.016 |
| Compound 12b [1] | EGFR (T790M mutant) | 0.236 |
| Compound 38 [2] | BRK/PTK6 | 0.153 |
| Compound 51 [2] | BRK/PTK6 | 0.00337 |
Table 2: Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Analogs against Cyclin-Dependent Kinases (CDKs)
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| LGR6768 [3] | CDK7 | <10 (selective) |
| LGR6768 (at 1µM)[3] | CDK16 | Significant Inhibition |
Table 3: Selectivity Profile of a Trisubstituted Pyrazolo[4,3-d]pyrimidine Analog (LGR6768)
This table illustrates the selectivity of a potent CDK7 inhibitor across a panel of 50 kinases, with the compound tested at a concentration of 1 µM[3].
| Kinase Family | Significantly Inhibited Kinases (>90% inhibition) |
| CDK | CDK7, CDK16 |
| Other | Limited off-target activity reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor selectivity. Below are generalized protocols for common biochemical and cellular assays used in kinase selectivity profiling.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)
This protocol describes a filter-binding assay to measure the inhibition of kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the quantification of compound binding to a target kinase within living cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ Kinase Tracer that binds to the active site of the kinase.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well plates.
-
Luminometer capable of measuring filtered light at 450 nm and >600 nm.
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein into a white 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the test compounds and the NanoBRET™ Tracer in Opti-MEM®.
-
Remove the culture medium from the cells and add the compound/tracer mix.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to the wells.
-
Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the values against the compound concentration to determine the IC50 value for target engagement.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Representative RTK signaling pathway targeted by pyrazolopyrimidine analogs.
Experimental Workflow Diagram
Caption: Workflow for kinase selectivity profiling of novel compounds.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and related pyrazolopyrimidine derivatives. The information is intended to guide researchers in the design and development of novel therapeutic agents by detailing the impact of structural modifications on biological activity across various targets.
Introduction to the 1H-Pyrazolo[4,3-d]pyrimidine Scaffold
The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous biologically active compounds. Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. This versatility has led to the development of derivatives with potential applications as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. This document summarizes key SAR findings and provides standardized protocols for the evaluation of these compounds.
SAR Data Summary
The biological activity of 1H-pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize quantitative data from various studies, highlighting key SAR trends for different biological targets.
Anticancer Activity
Target: Epidermal Growth Factor Receptor (EGFR)
Recent studies have focused on developing 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors for cancer therapy.[1] Modifications at various positions of the pyrazolopyrimidine ring have been explored to enhance inhibitory activity against both wild-type and mutant forms of EGFR.[1]
| Compound ID | R1 (Position 1) | R2 (Position 4) | R3 (Position 6) | A549 IC50 (µM) | HCT-116 IC50 (µM) | EGFRWT Kinase IC50 (µM) |
| 8 | Phenyl | -NH-C6H4-OCH3 | H | 10.32 | 22.15 | 0.25 |
| 10 | Phenyl | -NH-C6H4-Cl | H | 9.45 | 20.14 | 0.21 |
| 12a | Phenyl | -NH-C6H4-F | H | 8.73 | 19.89 | 0.19 |
| 12b | Phenyl | -NH-C6H4-Br | H | 8.21 | 19.56 | 0.16 |
| Data sourced from a study on 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR.[1] |
Target: Microtubules
Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been investigated as microtubule targeting agents. The SAR studies highlighted the importance of the N1-methyl group and substitutions at the 5-position for potent antiproliferative effects.[2]
| Compound ID | R1 (Position 1) | R2 (Position 5) | R3 (C3-substituent) | Inhibition of Colchicine Binding (%) @ 5 µM |
| 9 | Methyl | Cl | 4-methoxyphenyl | 99 |
| 12 | Methyl | Cl | 4-ethoxyphenyl | 98 |
| 13 | Methyl | Cl | 4-propoxyphenyl | 99 |
| 14 | Methyl | Cl | 4-isopropoxyphenyl | 85 |
| 16 | Methyl | Cl | 3-fluoro-4-methoxyphenyl | 97 |
| Data from a study on novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[2] |
Phosphodiesterase 5 (PDE5) Inhibition
The pyrazolopyrimidinone scaffold is famously utilized in sildenafil, a potent PDE5 inhibitor. SAR studies have explored modifications to enhance potency and selectivity, which is crucial to avoid side effects related to the inhibition of other PDE isoforms like PDE6.[3]
| Compound ID | R1 (Position 1) | R2 (Position 3) | R3 (Position 6) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) |
| Sildenafil | Methyl | Propyl | Phenylsulfonylethylpiperazine | 3.5 | 35 | 10 |
| Compound 5r | Methyl | Benzyl | Butyl | 8.3 | >2000 | >240 |
| Compound 5 | Methyl | Propyl | Phenylsulfonylethylpiperazine (modified) | 1.2 | 24 | 20 |
| Data compiled from studies on pyrazolopyrimidopyridazinones and pyrazolopyrimidinone derivatives as PDE5 inhibitors.[3][4] |
Adenosine Receptor Antagonism
Derivatives of the pyrazolo[4,3-d]pyrimidine and related scaffolds have been extensively studied as antagonists of adenosine receptors, particularly the A2A subtype, for potential treatment of Parkinson's disease.[5][6]
| Compound ID | Scaffold | R (Position 7/8) | A2A Ki (nM) | A1 Ki (nM) | A1/A2A Selectivity |
| 10l | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | N7-(3-phenylpropyl) | 2.4 | 504 | 210 |
| 10n | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | N7-(2-morpholin-4-ylethyl) | 5.6 | 470 | 84 |
| 11o | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | Varied substitutions | 13.3 | 55 | 4.1 |
| Data from studies on pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine and 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives.[6][7] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful evaluation of novel compounds. The following sections provide methodologies for key experiments cited in the SAR studies of 1H-pyrazolo[4,3-d]pyrimidine derivatives.
General Synthesis of the this compound Core
The synthesis of the core scaffold often begins with a substituted pyrazole. A general route involves the cyclization of an amino-pyrazole carboxamide with an appropriate reagent.[8]
Protocol: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [8]
-
Starting Material: 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
-
Reagents: Oxalyl chloride, dry toluene.
-
Procedure: a. Suspend 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1 equivalent) in dry toluene. b. Add oxalyl chloride (1.2 equivalents) dropwise to the suspension. c. Reflux the reaction mixture overnight. d. Cool the mixture to room temperature. e. Filter the resulting precipitate. f. Wash the precipitate with diethyl ether. g. Dry the solid product under vacuum to yield 1-methyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and related pyrazolopyrimidinone scaffolds. The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and procedural simplicity.
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in drug discovery, serving as a bioisostere of purines.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[3] Notably, substituted pyrazolo[3,4-d]pyrimidin-4-ones have been identified as potent inhibitors of various kinases, such as cyclin-dependent kinase 2 (CDK2), and have shown promise as antitumor agents.[1][4][5] The application of microwave irradiation accelerates the synthesis of these valuable compounds, facilitating rapid library generation for structure-activity relationship (SAR) studies in drug development.
Core Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to mere minutes.[6][7]
-
Increased Yields: In many cases, microwave-assisted protocols result in higher isolated yields compared to conventional refluxing methods.[7]
-
One-Pot Procedures: The efficiency of microwave heating enables the development of elegant one-pot, multi-component reactions, enhancing step- and pot-economy.[3][6][8][9][10]
-
Improved Purity: The rapid and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying product isolation.[3][9][10]
Experimental Protocols
Protocol 1: Three-Component, One-Pot Synthesis of 3,5-disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is adapted from a method for the efficient synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation.[3][9][10]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylate derivative
-
Trimethyl orthoformate
-
Primary amine (e.g., benzylamine)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the methyl 5-aminopyrazolyl-4-carboxylate (1.0 equiv.), trimethyl orthoformate (1.2 equiv.), and the primary amine (1.1 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates from the reaction mixture. Isolate the solid product by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting pyrazolo[3,4-d]pyrimidin-4-ones are often pure enough for subsequent use without further purification.[3][9][10]
Protocol 2: One-Pot Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones
This protocol describes a rapid, microwave-assisted, one-pot synthesis starting from a β-ketonitrile and hydrazine, followed by reaction with a β-ketoester.[6]
Materials:
-
β-Ketonitrile (e.g., ethyl 2-cyano-3-oxobutanoate) (1.0 equiv.)
-
Hydrazine hydrate (1.3 equiv.)
-
Methanol (solvent)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv.)
-
Acetic acid (catalytic amount, ~0.6 equiv.)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure: Step 1: Formation of the 5-aminopyrazole intermediate
-
In a microwave vial, dissolve the β-ketonitrile (0.9 mmol, 1.0 equiv.) in methanol (1 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.3 equiv.).
-
Seal the vial and heat the mixture under microwave irradiation at 150 °C for 5 minutes (Power: 100 W).[6]
Step 2: Cyclization to form the pyrazolo[1,5-a]pyrimidinone
-
Cool the reaction vial.
-
To the same vial containing the newly formed 5-aminopyrazole, add the β-ketoester (0.9 mmol, 1.0 equiv.) and acetic acid (0.5 mmol, 0.6 equiv.).
-
Reseal the vial and heat the reaction mixture under microwave irradiation at 150 °C for an additional 2 hours (Power: 100 W).[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to obtain the desired pyrazolo[1,5-a]pyrimidinone.[6]
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolopyrimidinones
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidinone | Microwave | 150 | 2 h 5 min | 52 | [6] |
| Pyrazolo[1,5-a]pyrimidinone | Conventional | Reflux | 2 h 5 min | Complex Mixture | [6] |
| 5-Aminopyrazole Intermediate | Microwave | 150 | 5 min | 89 | [6] |
| 5-Aminopyrazole Intermediate | Conventional | Reflux | 17 h | 85 | [6] |
Table 2: Microwave-Assisted Synthesis of Various 3,5-disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[9]
| Starting Amine | Product | Time (min) | Temperature (°C) | Yield (%) |
| Benzylamine | 5-Benzyl-3-(phenylamino)-... | 30 | 150 | 85 |
| 4-Chlorobenzylamine | 5-(4-Chlorobenzyl)-3-(phenylamino)-... | 30 | 150 | 82 |
| Aniline | 3,5-Diphenyl-... | 30 | 150 | 75 |
| 4-Methylaniline | 5-(4-Methylphenyl)-3-(phenylamino)-... | 30 | 150 | 78 |
Visualizations
Reaction Pathway and Workflow Diagrams
Caption: Three-component synthesis of pyrazolopyrimidinones.
Caption: Workflow for microwave-assisted synthesis.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that, like many pyrazolopyrimidine derivatives, is expected to have low aqueous solubility due to its planar structure and potential for strong intermolecular hydrogen bonding in the solid state. Its solubility is generally poor in water and non-polar organic solvents but may be improved in polar aprotic solvents.
Q2: Which solvents are recommended for initial solubility testing?
A2: For initial solubility screening, it is advisable to test a range of solvents with varying polarities. A recommended starting panel includes:
-
Aqueous Buffers: pH 3, 7.4, and 9.
-
Polar Protic Solvents: Ethanol, Methanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN).
-
Non-polar Solvents: Dichloromethane (DCM), Chloroform.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Key strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound include physical and chemical modifications.[1] Physical methods involve particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[1] Chemical modifications include pH adjustment, salt formation, and the use of co-solvents or complexing agents like cyclodextrins.[1][2]
Q4: Can pH adjustment significantly improve the solubility of this compound?
A4: The structure of this compound contains acidic protons on the pyrazole and pyrimidine rings. Therefore, adjusting the pH to a more basic environment can deprotonate these sites, forming a salt-like species with increased aqueous solubility. Conversely, in acidic conditions, the basic nitrogen atoms may become protonated, which could also enhance solubility. Experimental determination of the pKa values is crucial to effectively use pH modification.
Q5: How do co-solvents work to improve solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The compound has very low aqueous solubility, and the buffer is not a suitable solvent system on its own. This is a common issue for lipophilic compounds.[3]
Solutions:
-
Use of a Co-solvent: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to the aqueous buffer in a stepwise manner with vigorous vortexing. Be mindful of the final concentration of the organic solvent, as it may affect downstream experiments.
-
pH Adjustment: Systematically vary the pH of the aqueous buffer. The ionization of the molecule at different pH values can significantly alter its solubility.[2]
-
Heating: Gently warming the solution can sometimes help to dissolve the compound, but be cautious of potential degradation. Always check for precipitation upon cooling to room temperature.
Issue 2: Inconsistent solubility results between experiments.
Possible Cause: This could be due to variations in the solid form of the compound (polymorphism), minor temperature fluctuations, or differences in the preparation method.
Solutions:
-
Standardize Protocol: Ensure a consistent and well-documented protocol for preparing solutions, including the order of addition of reagents, mixing speed, and temperature.
-
Characterize Solid Form: If possible, characterize the solid form of the compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism.
-
Control Temperature: Perform solubility experiments in a temperature-controlled environment.
Issue 3: Limited solubility even with co-solvents.
Possible Cause: The compound's crystal lattice energy may be too high for the co-solvent system to overcome effectively.[4]
Solutions:
-
Solid Dispersions: Create an amorphous solid dispersion of the compound with a hydrophilic polymer (e.g., PVP, HPMC).[5][6] This disrupts the crystal lattice, often leading to a significant increase in apparent solubility and dissolution rate.[5]
-
Complexation: Use complexing agents like cyclodextrins. The hydrophobic inner cavity of cyclodextrins can encapsulate the poorly soluble molecule, while the hydrophilic outer surface improves aqueous solubility.[1]
-
Particle Size Reduction: Employ techniques like micronization or nanosuspension to increase the surface area of the compound, which can enhance the dissolution rate.[3]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH 1) | 25 | 5 ± 1 |
| 0.1 N NaOH (pH 13) | 25 | 50 ± 5 |
| Ethanol | 25 | 150 ± 10 |
| DMSO | 25 | > 10,000 |
| 10% DMSO in PBS (pH 7.4) | 25 | 25 ± 3 |
| 20% PEG 400 in Water | 25 | 40 ± 4 |
Table 2: Effect of Solubilization Techniques on Aqueous Solubility (Hypothetical Data)
| Formulation | Drug Loading (% w/w) | Apparent Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| Unformulated Drug | - | < 1 | - |
| Nanosuspension | 100 | 15 ± 2 | ~15x |
| Complex with HP-β-CD | 10 | 80 ± 7 | ~80x |
| Solid Dispersion with PVP K30 | 20 | 150 ± 12 | ~150x |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of methanol.
-
Mixing: Stir the solution at room temperature until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Dry the resulting solid under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion and pass it through a 100-mesh sieve.
-
Storage: Store the resulting powder in a desiccator.
Protocol 2: Solubility Determination using the Shake-Flask Method
-
Addition of Excess Solid: Add an excess amount of the compound (or formulation) to a known volume (e.g., 5 mL) of the desired solvent system (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol or DMSO) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for solubility enhancement and determination.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with kinase inhibitors based on the 1H-Pyrazolo[4,3-d]pyrimidine scaffold. The focus is on identifying and minimizing off-target effects to ensure data integrity and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with pyrazolopyrimidine-based kinase inhibitors?
A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets in addition to its primary, intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, this can lead to the modulation of unintended kinases or even other protein families. The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a close relative of the requested dione, is known to be featured in inhibitors targeting over 50 different kinases, highlighting the potential for cross-reactivity.[1] These unintended interactions can produce misleading experimental results, cellular toxicity, or unexpected side effects in a therapeutic context.
Q2: My experimental results show an unexpected phenotype. How can I begin to determine if this is caused by an off-target effect?
A2: The first step is to perform a comprehensive dose-response analysis. Off-target effects are often engaged at higher concentrations than the on-target effect. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 or Ki value for your primary target, it is likely an off-target effect.[2] For cell-based assays, a potent inhibitor should ideally show its primary effect at an IC50 value below 1 µM.[2]
Q3: How can I experimentally validate that my observed phenotype is a direct result of inhibiting the intended target?
A3: There are several established methods for on-target validation:
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed or prevented in these cells, it provides strong evidence for an on-target mechanism.[2]
Q4: What advanced methods can I use to confirm that my pyrazolopyrimidine compound is binding to its intended target inside the cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular environment. This method measures the change in the thermal stability of a protein when a ligand (your inhibitor) binds to it. An inhibitor will stabilize its target protein, making it more resistant to heat-induced denaturation. This results in more soluble target protein being present at higher temperatures compared to a vehicle control.[2]
Q5: What strategies can be employed during the drug design phase to improve the selectivity of novel pyrazolopyrimidine derivatives?
A5: Rational drug design is key to minimizing off-target effects from the start.[3] By analyzing the molecular structure of the target kinase, researchers can design molecules that bind with high specificity.[3] For pyrazolopyrimidine scaffolds, modifications can be made to occupy specific regions of the ATP-binding site, such as adding hydrophobic heads or altering linker moieties to enhance selectivity.[4] Additionally, incorporating fluorine into the compound is a well-established strategy for enhancing ligand binding and improving metabolic stability.[1]
Troubleshooting and Validation Workflow
The following workflow provides a logical sequence of steps to investigate and mitigate suspected off-target effects during your experiments.
Caption: Workflow for troubleshooting and validating off-target effects.
Illustrative Data on Pyrazolopyrimidine Selectivity
| Compound Scaffold | Primary Target | IC₅₀ (Primary Target) | Key Feature | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | BRK/PTK6 | 3.37 ± 2.19 nM | para-fluorine substitution | [1] |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | DPP-4 | 80 nM | High selectivity over DPP-8/9 | [5] |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR | Nanomolar range | ATP-competitive inhibitor | [4] |
Signaling Pathway Context
Understanding the cellular context is crucial. An inhibitor may affect multiple pathways if its off-targets are components of different cascades.
Caption: On-target vs. off-target pathway inhibition.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method to assess the selectivity of a novel pyrazolopyrimidine inhibitor against a broad panel of kinases, which is crucial for identifying potential off-targets.[6][7]
Objective: To determine the IC50 values of an inhibitor against a large number of purified kinases to create a selectivity profile.
Materials:
-
Purified, recombinant kinases (broad panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[6]
-
[γ-³³P]ATP (for radiometric assay).
-
ATP solution.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO, starting from a high concentration (e.g., 100 µM).[6]
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include wells with DMSO only as a vehicle control (0% inhibition) and wells without enzyme as a background control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase, if known.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unused ATP is washed away.
-
Detection: Wash the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that the inhibitor binds to its intended target within a complex cellular environment.[2]
Objective: To measure the thermal stabilization of a target protein upon inhibitor binding in intact cells or cell lysates.
Materials:
-
Cultured cells expressing the target protein.
-
Pyrazolopyrimidine inhibitor.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes.
-
Thermocycler.
-
Equipment for cell lysis (e.g., for freeze-thaw cycles).
-
High-speed centrifuge.
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies).
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.[2]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend them in a buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2] An unheated sample should be included as a control.
-
Cell Lysis: Lyse the cells using a method that does not denature proteins, such as repeated freeze-thaw cycles.[2]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Carefully collect the supernatant, which contains the soluble, stabilized proteins.[2]
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or another sensitive protein quantification method.
-
Interpretation: Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A successful inhibitor will bind and stabilize its target, resulting in a rightward shift of the melting curve (i.e., more soluble protein at higher temperatures) compared to the vehicle control.[2]
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 8. Kinase Selectivity Profiling System: TK-3 Protocol [promega.com]
Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-d]pyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazolo[4,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrazolo[4,3-d]pyrimidine core?
A1: A common and versatile method for constructing the pyrazolo[4,3-d]pyrimidine scaffold involves the cyclization of a substituted pyrazole precursor. Typically, this is a 5-aminopyrazole-4-carboxamide or a related derivative, which can then be cyclized with a one-carbon synthon like formamide or formic acid.
Q2: I am observing the formation of multiple products in my reaction. What could be the cause?
A2: The formation of multiple products often points to issues with regioselectivity, especially during alkylation or substitution reactions on the pyrazole or pyrimidine ring. The pyrazolo[4,3-d]pyrimidine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of isomers.[1] The reaction conditions, including the choice of base and solvent, can significantly influence the regioselectivity of the reaction. For instance, in the alkylation of a related pyrazolo[3,4-d]pyrimidine system, using NaHMDS as a base in THF favored N2-alkylation, while conducting the reaction in DMSO resulted in a preference for N1-alkylation.[2]
Q3: How can I purify my substituted pyrazolo[4,3-d]pyrimidine product from regioisomers and other impurities?
A3: Purification of pyrazolo[4,3-d]pyrimidine derivatives, especially the separation of regioisomers, is typically achieved using column chromatography on silica gel.[3][4] The choice of eluent is critical and often requires careful optimization. A gradient elution system, for example with hexane and ethyl acetate, is a good starting point for many organic compounds.[4] Thin-layer chromatography (TLC) should be used to monitor the reaction and to guide the development of an effective column chromatography method.[3]
Q4: Are there any specific safety precautions I should take when working with reagents for pyrazolo[4,3-d]pyrimidine synthesis?
A4: Many of the reagents used in the synthesis of pyrazolo[4,3-d]pyrimidines are hazardous and should be handled with appropriate safety measures. For example, phosphorus oxychloride (POCl₃), which is often used for chlorination reactions, is highly corrosive and reacts violently with water.[3] Such reactions should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Problem 1: My reaction to form the pyrazolo[4,3-d]pyrimidine core is giving a very low yield.
-
Question: I am attempting a cyclization reaction to form the pyrazolo[4,3-d]pyrimidine ring, but my yield is consistently low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the cyclization step can arise from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aminopyrazole precursor. Impurities can significantly interfere with the reaction.[4] Recrystallize or purify the starting materials if necessary.
-
Reaction Conditions:
-
Temperature and Time: Suboptimal reaction temperature or time can lead to incomplete reactions or degradation of the product.[4] Monitor the reaction progress using TLC to determine the optimal reaction time. Some reactions may require elevated temperatures (reflux) to proceed to completion.[3]
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and reaction kinetics.[4] Ensure you are using an appropriate and dry solvent.
-
Reagents: For cyclization using reagents like formamide or formic acid, ensure they are of high quality.[5] In some cases, using triethyl orthoformate can be an alternative.[6][7]
-
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: I am struggling with the regioselective N-alkylation of my pyrazolo[4,3-d]pyrimidine.
-
Question: My N-alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer: Achieving regioselective N-alkylation on the pyrazole moiety of the pyrazolo[4,3-d]pyrimidine scaffold is a known challenge.[1] The following strategies can be employed to improve selectivity:
-
Choice of Base and Solvent: The combination of base and solvent can have a profound effect on the reaction's regioselectivity. For a similar pyrazolo[3,4-d]pyrimidine system, steric hindrance of the base and cation chelation have been shown to direct alkylation.[2] Experiment with different base/solvent combinations, for example, potassium carbonate in DMF versus sodium hydride in THF.[1][2]
-
Protecting Groups: If one of the nitrogen atoms is more reactive, you can consider a protection-deprotection strategy. Protect the more reactive nitrogen, perform the alkylation on the desired nitrogen, and then deprotect.
-
Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can influence the site of alkylation. If possible, modifying the substituents on the pyrazolo[4,3-d]pyrimidine ring or using a bulkier alkylating agent might favor one position over the other.
-
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Yield of Pyrazolo[3,4-d]pyrimidine Derivatives
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, Formic acid | - | - | Reflux | 7 | 83 | |
| 2 | Arylidene derivative, Thiourea | Sodium ethoxide | Ethanol | Reflux | 3 | 67 | [8] |
| 3 | Intermediate C1, 4-aminophenol | - | Isopropanol | Reflux | 6-10 | 79.2 | [3] |
Experimental Protocols
General Procedure for the Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines: [9]
A general synthetic route often starts with a substituted pyrazole. For instance, 3-isopropyl-4-nitropyrazolecarboxylic acid can be esterified in methanol saturated with HCl. The resulting pyrazole derivative can then undergo cyclocondensation with urea or thiourea to form the pyrazolo[4,3-d]pyrimidine core. Further substitutions can be carried out on this core.
General Procedure for the Synthesis of N-substituted pyrazolo[4,3-d]pyrimidin-7-amines: [3]
A mixture of a 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate and the desired amine are dissolved in a suitable solvent such as isopropanol (IPA). The reaction mixture is then heated to reflux for several hours (typically 6-10 hours), with the progress monitored by TLC. After completion, the product is isolated, often by filtration upon cooling, and purified by column chromatography.
Visualizations
Caption: General synthetic workflow for substituted pyrazolo[4,3-d]pyrimidines.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Metabolic Instability of Pyrazolopyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metabolic instability with pyrazolopyrimidine compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyrimidine compound shows high clearance in preliminary ADME screening. What are the likely metabolic pathways responsible?
A1: Pyrazolopyrimidine compounds are susceptible to metabolism through several key pathways. The two most common routes of metabolic degradation are:
-
Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes, particularly isoforms like CYP3A4, are frequently responsible for the oxidative metabolism of drugs.[1][2][3] For pyrazolopyrimidines, this can manifest as N-dealkylation, oxidative dechlorination, and oxidation of aromatic rings.[1] Electron-rich positions on the molecule are often the primary sites of CYP-mediated oxidation.[4][5]
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO is a cytosolic enzyme that can metabolize various heteroaromatic rings, including the pyrazolopyrimidine scaffold.[6][7][8] This is a critical consideration, especially when designing compounds to be poor CYP substrates, as this can sometimes increase their susceptibility to AO-mediated clearance.[9]
Q2: How can I experimentally determine which metabolic pathway is dominant for my compound?
A2: A combination of in vitro assays can help elucidate the primary metabolic pathways:
-
Human Liver Microsome (HLM) Assay: This is a primary screen to assess Phase I metabolism, mainly driven by CYP enzymes.[10] By including the cofactor NADPH, you can specifically assess CYP-dependent metabolism.[11]
-
Hepatocyte Stability Assay: Using intact liver cells provides a more comprehensive picture, as it includes both Phase I and Phase II metabolic enzymes, as well as active transporters.[10][12][13]
-
Recombinant CYP Enzyme Assays: To identify the specific CYP isoform(s) responsible, you can incubate your compound with individual recombinant human CYP enzymes.[2]
-
Chemical Inhibition Studies: In an HLM assay, the use of known inhibitors for specific CYP isoforms can help pinpoint which enzymes are metabolizing your compound.[14] For example, ketoconazole is a potent inhibitor of CYP3A4.[1]
-
Cytosol Fraction Assays: To specifically investigate the contribution of AO, you can perform stability assays using the cytosolic fraction of liver homogenates, as AO is a cytosolic enzyme.[7]
Q3: What are the common strategies to improve the metabolic stability of pyrazolopyrimidine compounds?
A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this class of compounds:
-
Blocking Sites of Metabolism: Introducing substituents, such as halogens (e.g., fluorine or chlorine), at metabolically labile positions can block or slow down oxidative metabolism.[15]
-
Scaffold Hopping and Bioisosteric Replacement: Replacing a metabolically vulnerable fragment of the molecule with a bioisostere can improve stability.[10] For instance, an electron-rich phenyl ring, a common site of oxidation, can be replaced with a more electron-deficient pyridyl or pyrazole ring to reduce CYP-mediated metabolism.[4][5] Similarly, replacing a metabolically susceptible amide group with a 1,2,4-triazole has been shown to improve metabolic stability.[16][17][18]
-
Deuterium Incorporation: Selectively replacing hydrogen atoms with deuterium at known sites of metabolism can slow the rate of metabolic reactions due to the kinetic isotope effect. This is particularly effective for metabolism mediated by CYP enzymes.[19][20]
-
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity can influence metabolic stability. Highly lipophilic compounds tend to be better substrates for CYP enzymes.[20]
Troubleshooting Guides
Problem 1: My compound is rapidly metabolized in Human Liver Microsomes (t½ < 10 min).
| Possible Cause | Suggested Solution |
| High affinity for a major CYP450 enzyme (e.g., CYP3A4). | Perform metabolite identification studies to pinpoint the site of metabolism. Use strategies like blocking the metabolic site with a fluorine atom or employing bioisosteric replacement of the labile group.[4][5] Consider deuteration at the site of metabolism.[19][20] |
| Substrate for Aldehyde Oxidase (AO). | Test the compound's stability in liver cytosol. If AO is confirmed as the metabolizing enzyme, consider structural modifications to block the site of AO oxidation or alter the electronics of the heterocyclic ring system.[6] |
| High lipophilicity leading to extensive metabolism. | Reduce the lipophilicity (LogP/LogD) of the compound by introducing polar functional groups.[20] |
| The microsomal protein concentration is too high. | Reduce the microsomal protein concentration in the assay (e.g., from 0.5 mg/mL to 0.2 mg/mL).[10] |
| The incubation time points are not optimal for a high-clearance compound. | Reduce the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, 10 min).[10] |
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
| Possible Cause | Suggested Solution |
| The compound is primarily cleared by Phase II conjugation enzymes (e.g., UGTs, SULTs). | Analyze hepatocyte assay samples for the formation of glucuronide or sulfate conjugates. If conjugation is the major clearance pathway, consider modifying the functional group that is being conjugated. |
| The compound is a substrate for hepatic uptake transporters. | Active transport into hepatocytes can lead to higher intracellular concentrations and increased metabolism. Evaluate the compound's interaction with relevant uptake transporters (e.g., OATPs). |
| The compound is metabolized by enzymes not present or fully active in microsomes, such as Aldehyde Oxidase (AO). | Confirm AO-mediated metabolism using liver cytosol fractions or specific AO inhibitors. Medicinal chemistry strategies to mitigate AO metabolism include blocking the reactive site or altering the heterocycle.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for assessing the metabolic stability of a pyrazolopyrimidine compound in HLM.[10][11][19]
1. Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 1 mM solution in DMSO.
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Data Presentation
Table 1: Example Metabolic Stability Data for Pyrazolopyrimidine Analogs
| Compound | Modification | HLM t½ (min) | Hepatocyte t½ (min) | CLint (µL/min/mg protein) |
| Parent | - | 8 | 5 | 86.6 |
| Analog A | Phenyl replaced with Pyridyl | 25 | 18 | 27.7 |
| Analog B | Introduction of 4-Fluoro on Phenyl | 35 | 28 | 19.8 |
| Analog C | Amide replaced with 1,2,4-Triazole | 42 | 35 | 16.5 |
| Analog D | Deuteration at metabolically labile methyl group | 30 | 22 | 23.1 |
Visualizations
Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.
Caption: Common metabolic pathways for pyrazolopyrimidine compounds.
Caption: Logical troubleshooting guide for metabolic instability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldehyde oxidase and its role as a drug metabolizing enzyme [pubmed.ncbi.nlm.nih.gov]
- 8. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. youtube.com [youtube.com]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. The focus is on preventing and resolving issues related to its aggregation in solution, a common challenge for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a heterocyclic organic compound belonging to the pyrazolopyrimidine class.[1][2] Compounds of this class are frequently investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Breast Tumor Kinase (BRK/PTK6), and mTOR, which are involved in cell signaling pathways regulating cell growth, proliferation, and survival.[3][4][5] Aggregation is a significant concern because it can lead to poor aqueous solubility, which in turn affects the compound's bioavailability and therapeutic efficacy. Furthermore, aggregation can result in the formation of colloidal particles that may lead to false positives in high-throughput screening assays.
Q2: What are the general solubility characteristics of this compound?
Q3: How does pH influence the solubility and aggregation of this compound?
A3: this compound contains acidic protons (N-H groups in the pyrazole and pyrimidine rings), making it a weak acid. As with other weak acids, its solubility in aqueous solutions is expected to be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the compound will deprotonate to form a more soluble anionic species. Therefore, increasing the pH of the solution can be a strategy to enhance solubility and prevent aggregation. The exact pKa of this specific dione is not reported, but this general principle for weak acids applies.
Q4: What is the Critical Aggregation Concentration (CAC)?
A4: The Critical Aggregation Concentration (CAC) is the concentration above which a compound begins to form colloidal aggregates in a solution. Below the CAC, the compound exists as monomers. When the total concentration of the compound exceeds the CAC, any additional compound will primarily form aggregates rather than increasing the concentration of the monomeric form. Understanding the CAC is crucial for designing experiments and interpreting results, as biological activity is often attributed to the monomeric form of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed upon addition of the compound to aqueous buffer. | The compound has low aqueous solubility and has exceeded its solubility limit. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. - Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to avoid solvent effects on the experiment. |
| Inconsistent results or poor reproducibility in biological assays. | Aggregation of the compound is leading to variable effective concentrations of the active monomeric form. | - Determine the Critical Aggregation Concentration (CAC) of the compound under your experimental conditions. - Perform experiments at concentrations below the CAC. - If higher concentrations are necessary, consider using formulation strategies to prevent aggregation (see Q5). |
| Compound appears to be a "promiscuous inhibitor" in screening assays. | The compound may be forming colloidal aggregates that non-specifically inhibit multiple enzymes or receptors. | - Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80) to the assay buffer. If the inhibitory activity is significantly reduced, it is likely due to aggregation. - Centrifuge the compound solution at high speed and test the supernatant for activity. A loss of activity in the supernatant suggests that the aggregates were responsible for the inhibition. |
| Difficulty dissolving the compound even in organic solvents. | The compound may have very strong crystal lattice energy. | - Use sonication or gentle warming to aid dissolution in the organic solvent. - Try a different organic solvent with a higher solubilizing power, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), but be mindful of their compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
This protocol describes a general method for preparing solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound (Molecular Weight: 152.11 g/mol ).
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
To prepare the final working concentration, add the stock solution to the pre-warmed aqueous buffer dropwise while vigorously vortexing. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5% v/v) to minimize solvent-induced artifacts in biological assays.
-
Visually inspect the solution for any signs of precipitation or turbidity. If observed, consider the troubleshooting steps outlined above.
-
Protocol 2: Assessing Aggregation using a Detergent
This protocol helps to determine if the observed activity of the compound in a biological assay is due to specific inhibition or non-specific aggregation.
Materials:
-
This compound stock solution
-
Assay buffer
-
Triton X-100 or Tween-80
-
Your biological assay system (e.g., enzyme, cells)
Procedure:
-
Prepare two sets of assay conditions:
-
Condition A (Control): Your standard assay buffer.
-
Condition B (Detergent): Your standard assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
-
Prepare serial dilutions of this compound in both Condition A and Condition B.
-
Perform your biological assay with both sets of dilutions.
-
Data Analysis:
-
Compare the dose-response curves obtained under both conditions.
-
If the potency (e.g., IC50) of the compound is significantly reduced in the presence of the detergent (Condition B), it is a strong indication that the observed activity in the control condition (Condition A) was at least partially due to aggregation.
-
Visualizations
Caption: Workflow for preparing solutions of this compound.
Caption: Inhibition of a kinase signaling pathway by this compound.
References
- 1. This compound 97% | CAS: 40769-81-1 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine base of ATP, which allows it to effectively compete for the ATP-binding site on a wide range of kinases. This guide provides a comparative analysis of kinase inhibitors based on the 1H-pyrazolo[4,3-d]pyrimidine core, with a particular focus on derivatives of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. While direct comparative biological data for the unsubstituted parent compound, this compound (CAS 40769-81-1), is not extensively available in public literature, this document will focus on its biologically active derivatives and compare their performance against other established kinase inhibitors.
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold allows for substitutions at various positions, leading to potent and selective inhibitors of key kinases implicated in cancer and other diseases. This guide will delve into the quantitative data, experimental methodologies, and the signaling pathways affected by these compounds.
Quantitative Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activities of various pyrazolo[4,3-d]pyrimidine derivatives against their target kinases, alongside data for other well-known kinase inhibitors for comparative purposes.
Table 1: Inhibitory Activity of Pyrazolo[4,3-d]pyrimidine Derivatives against CDKs and Aurora Kinase
| Compound | Target Kinase | IC50 (µM) | Cell Line | Citation |
| Compound 2i (A 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine) | CDK2 | in vitro data | HCT-116 | [1] |
| CDK5 | in vitro data | HCT-116 | [1] | |
| Aurora A | in vitro data | HCT-116 | [1] | |
| Roscovitine (Reference CDK Inhibitor) | CDK2 | ~0.04 | - | |
| LGR6768 (A 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine) | CDK7 | nanomolar range | various leukemia cell lines |
Note: Specific IC50 values for Compound 2i were not provided in the source material, but it was identified as a preferential inhibitor of CDK2, CDK5, and Aurora A.
Table 2: Inhibitory Activity of a Pyrazolo[4,3-d]pyrimidin-7(6H)-one Derivative against mTOR
| Compound | Target Kinase | IC50 (nM) | Cell Line | Citation |
| Compound 3m (A 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) | mTOR | nanomolar potency | HeLa, CAKI-I, PC-3, MiaPaca-2, A549 | |
| Rapamycin (Reference mTOR Inhibitor) | mTOR | ~0.1 | - |
Note: The specific nanomolar IC50 value for Compound 3m was not detailed in the source material.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used for assessing the inhibition of CDKs and Aurora kinases by pyrazolo[4,3-d]pyrimidine derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A, Aurora A)
-
Specific substrate protein (e.g., Histone H1 for CDKs, Myelin Basic Protein for Aurora A)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compound (e.g., pyrazolo[4,3-d]pyrimidine derivative) dissolved in DMSO
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (0% inhibition) and a control without kinase (100% inhibition) should be included.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P-81 phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based mTOR Inhibition Assay (Western Blot)
This protocol is a general representation of how to assess the inhibition of mTOR signaling in a cellular context.
Objective: To evaluate the effect of a test compound on the phosphorylation of downstream targets of mTOR.
Materials:
-
Cancer cell line (e.g., HeLa, PC-3)
-
Cell culture medium and supplements
-
Test compound (e.g., pyrazolo[4,3-d]pyrimidin-7(6H)-one derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of mTOR downstream targets (e.g., p-4E-BP1, 4E-BP1, p-p70S6K, p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using lysis buffer and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the level of mTOR inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified signaling pathway of cell cycle regulation by CDKs and Aurora A, and the inhibitory action of pyrazolo[4,3-d]pyrimidine derivatives.
Caption: Experimental workflow for a radiometric kinase inhibition assay.
Conclusion
Derivatives of the 1H-pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant potential as inhibitors of various kinases crucial for cell cycle regulation and cancer cell proliferation, including CDKs, Aurora kinases, and mTOR. While comprehensive biological data for the parent compound this compound is limited, the promising activity of its derivatives underscores the importance of this chemical class in the development of novel targeted therapies. Further structure-activity relationship studies and broader kinase profiling will be instrumental in optimizing the potency and selectivity of these compounds for clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and evaluation of novel kinase inhibitors.
References
A Head-to-Head Comparison of Pyrazolopyrimidine and Quinazoline Inhibitors in Kinase-Targeted Drug Discovery
Introduction for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, pyrazolopyrimidine and quinazoline scaffolds have emerged as "privileged structures." Both are heterocyclic compounds that have proven to be highly effective frameworks for the development of kinase inhibitors. Their structural resemblance to the adenine ring of ATP allows them to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]
The quinazoline core is famously represented by first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors such as gefitinib and erlotinib.[3][4] The pyrazolopyrimidine scaffold is the foundation for numerous potent kinase inhibitors, including the approved Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib, and various inhibitors targeting other kinases like SRC, JAK, and CDK.[2] This guide provides an objective, data-driven comparison of these two inhibitor classes, focusing on their performance against key oncogenic targets, supported by experimental data and detailed methodologies.
Performance Comparison: Targeting Key Oncogenic Kinases
The choice between a pyrazolopyrimidine and a quinazoline scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the need to overcome resistance mechanisms. Below, we compare their performance against two well-established targets: EGFR and BTK.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and is a key target in non-small cell lung cancer (NSCLC).[5] Both quinazoline and pyrimidine-based scaffolds have been successfully developed into EGFR inhibitors.
Quinazoline-based inhibitors like gefitinib and erlotinib were among the first successful targeted therapies for NSCLC patients with activating EGFR mutations.[6][7] However, resistance often develops, primarily through the T790M "gatekeeper" mutation.[6] This led to the development of next-generation inhibitors, including those based on pyrimidine scaffolds, designed to be effective against these resistant mutants.[6]
Table 1: Comparative Activity of EGFR Inhibitors
| Inhibitor Scaffold | Representative Compound | Target EGFR Mutant | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | L858R | ~5-20 | [5][8] |
| L858R/T790M | >1000 | [5] | ||
| Pyrazolopyrimidine | Compound 45 | L858R | 1.7 | [5] |
| L858R/T790M | 23.3 | [5] | ||
| Quinazolinone | Compound 23 | L858R/T790M | 0.2 | [6] |
| L858R/T790M/C797S | 0.2 (Enzyme) | [6] |
The data illustrates that while first-generation quinazolines are potent against initial activating mutations, their efficacy is diminished by resistance mutations. In contrast, newer pyrazolopyrimidine and quinazolinone derivatives show high potency against these resistant forms, highlighting the adaptability of these scaffolds in overcoming clinical challenges.[5][6]
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a crucial regulator in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[9][10] The pyrazolopyrimidine scaffold is the basis for ibrutinib, a highly successful covalent BTK inhibitor.[2] A key challenge with early BTK inhibitors is off-target activity, particularly against EGFR, which can lead to side effects.[10] Therefore, medicinal chemistry efforts focus on designing pyrazolopyrimidine derivatives with high selectivity for BTK over other kinases.
Table 2: Kinase Selectivity Profile of a Pyrazolopyrimidine BTK Inhibitor
| Inhibitor Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyrimidine | Ibrutinib | BTK | 0.5 - 1.5 | [2][11] |
| EGFR | ~5-10 | [2][11] | ||
| ITK | ~10 | [2] | ||
| Pyrazolopyrimidine | Acalabrutinib | BTK | 5.1 | [11] |
| EGFR | >1000 | [2] | ||
| ITK | >1000 | [2] |
Data compiled from multiple sources for illustrative comparison.
This comparison highlights the evolution of pyrazolopyrimidine inhibitors. While ibrutinib is highly potent against BTK, it also inhibits EGFR at low nanomolar concentrations.[2][11] Second-generation inhibitors like acalabrutinib, also based on a pyrazolopyrimidine-related scaffold, were engineered to significantly improve selectivity, thereby reducing EGFR-mediated off-target effects.[2]
Experimental Protocols
The data presented in this guide is typically generated using a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, HTRF®, or ELISA.
-
Protocol:
-
Prepare a reaction buffer appropriate for the target kinase (e.g., containing Tris-HCl, MgCl2, DTT).
-
Add the kinase and the test compound (at 10-point serial dilutions, e.g., from 100 µM to 1 pM) to the wells of a microplate. Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.[12]
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., A549, HCC827) in 96-well plates at a density of 5x10³ cells/well and allow them to attach overnight.[12]
-
Treat the cells with the inhibitor at various concentrations for a specified period (e.g., 48 or 72 hours).[12]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability compared to untreated controls and determine the GI50/IC50 value from the dose-response curve.
-
Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target inhibition within the cell.[12]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the protein of interest.
-
Protocol:
-
Culture cells and treat them with the inhibitor at desired concentrations for a set time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phospho-protein (e.g., p-EGFR, p-BTK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to confirm equal loading.
-
Summary and Conclusion
Both pyrazolopyrimidine and quinazoline scaffolds are foundational in the development of targeted kinase inhibitors.
-
Quinazolines are well-established as the basis for first-generation reversible EGFR inhibitors. While highly effective, their utility can be limited by the emergence of resistance. However, newer generations and related scaffolds show promise in overcoming these limitations.[6][7]
-
Pyrazolopyrimidines demonstrate remarkable versatility and have yielded potent inhibitors against a diverse range of kinases, most notably BTK.[2] The development trajectory of pyrazolopyrimidine BTK inhibitors from ibrutinib to more selective molecules showcases the scaffold's tunability, allowing for the mitigation of off-target effects through focused medicinal chemistry efforts.[2][11]
For drug development professionals, the choice of scaffold is not a simple matter of one being superior to the other. It is a strategic decision based on the specific target biology, the need for a particular selectivity profile, potential resistance mechanisms, and the desired pharmacokinetic properties. This head-to-head comparison demonstrates that both scaffolds will continue to be invaluable tools in the ongoing quest for more effective and safer targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-]pyrimidine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017046604A1 - Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 11. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation of Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 1H-pyrazolo[3,4-d]pyrimidine derivative, PP2, a potent Src family kinase inhibitor. Due to the limited publicly available kinase inhibition data for the unsubstituted core, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, this guide will utilize the well-characterized analog, PP2, to demonstrate the validation process and comparative efficacy. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1] This guide will objectively compare the performance of PP2 with other established Src kinase inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Kinase Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC50) of PP2 and other selective Src kinase inhibitors. A lower IC50 value indicates higher potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Features & Selectivity |
| PP2 | Lck, Fyn, Hck (Src family) | 4, 5, 5 | Potent and selective inhibitor of Src-family kinases. Displays over 10,000-fold selectivity against ZAP-70 and JAK2.[2][3] |
| Dasatinib | Src, BCR-Abl, c-KIT, PDGFR | < 1.0 (for Src) | Multi-targeted inhibitor with high potency against Src family kinases.[4] |
| Saracatinib (AZD0530) | c-Src | 2.7 | Potent and selective Src family kinase inhibitor. |
| Bosutinib (SKI-606) | c-Src | 1.2 | Potent inhibitor of Src, also targets Abl.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
In Vitro Kinase Assay (General Protocol for Src)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
-
Test compound (e.g., PP2) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[5]
-
Stop Solution (e.g., 100 mM EDTA)[5]
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted test compound to the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase reaction to produce a luminescent signal.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Analysis of Src Phosphorylation
This protocol is used to assess the ability of an inhibitor to block Src activity within a cellular context by measuring the phosphorylation of Src at its activation loop (Tyrosine 416).[7]
Materials:
-
Cancer cell line with active Src signaling (e.g., DU145 prostate cancer cells)
-
Test compound (e.g., PP2)
-
Cell culture medium and supplements
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of the test compound for a specified time (e.g., 2-24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Src antibody to serve as a loading control.[7]
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified Src kinase signaling pathway and the inhibitory action of PP2.
Experimental Workflow Diagram
Caption: Experimental workflow for validating a selective kinase inhibitor.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PP 2 | Src Kinases | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity Profiles of Pyrazolo[4,3-d]pyrimidine-based PDE5 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione derivatives, using the well-characterized phosphodiesterase 5 (PDE5) inhibitors—sildenafil, vardenafil, and tadalafil—as representative examples. These compounds, which share a core pyrazolopyrimidine scaffold, offer critical insights into off-target effects and the structure-activity relationships that govern selectivity.
This analysis summarizes key quantitative data on the inhibitory activity of these drugs against various phosphodiesterase (PDE) isoforms, details the experimental protocols for assessing cross-reactivity, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity
The therapeutic efficacy and side-effect profiles of PDE5 inhibitors are intrinsically linked to their selectivity for PDE5 over other PDE isoforms.[1] Cross-reactivity with other PDEs can lead to a range of off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with vision disturbances, while interaction with PDE11, present in skeletal muscle, has been linked to myalgia.[2][3]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of sildenafil, vardenafil, and tadalafil against a panel of human PDE isozymes. A lower IC50 value indicates greater potency, while a higher selectivity ratio (IC50 for off-target PDE / IC50 for PDE5) signifies greater selectivity for PDE5.
| PDE Isozyme | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Sildenafil Selectivity Ratio (vs. PDE5) | Vardenafil Selectivity Ratio (vs. PDE5) | Tadalafil Selectivity Ratio (vs. PDE5) |
| PDE1 | 260[1] | 180[4] | >10,000[1] | 39.4 | 257.1 | >2000 |
| PDE2 | >1000[4] | >1000[4] | >10,000 | >151.5 | >1428.6 | >2000 |
| PDE3 | >1000[4] | >1000[4] | >10,000 | >151.5 | >1428.6 | >2000 |
| PDE4 | >1000[4] | >1000[4] | >10,000 | >151.5 | >1428.6 | >2000 |
| PDE5 | 6.6[4] | 0.7[4] | 5[1] | 1 | 1 | 1 |
| PDE6 | 11[4] | 11[4] | >10,000 | 1.7 | 15.7 | >2000 |
| PDE11 | ~6600[5][6] | ~6510[5][6] | 200[5][6] | 1000 | 9300 | 40 |
Note: IC50 values can exhibit variability between studies due to differing experimental conditions.
Experimental Protocols for Assessing Cross-Reactivity
The determination of IC50 values is crucial for establishing the selectivity profile of PDE inhibitors. A common method employed is the in vitro phosphodiesterase inhibition assay. Below is a detailed protocol for a representative fluorescence polarization-based assay.
Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
Principle: This assay quantifies the inhibition of PDE activity by measuring the change in fluorescence polarization (FP). A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) is used as a substrate. When the PDE enzyme hydrolyzes the substrate, the resulting fluorescent monophosphate is bound by a specific binding agent, leading to a high FP signal. In the presence of an inhibitor, PDE activity is reduced, resulting in less hydrolyzed substrate and a lower FP signal.[7]
Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
Test compounds (e.g., sildenafil, vardenafil, tadalafil) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescently labeled substrate (e.g., FAM-cGMP)
-
Assay buffer
-
Binding agent
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A 10-point dilution series is recommended to generate a comprehensive dose-response curve.[7]
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the microplate. Include control wells containing buffer only (maximum enzyme activity) and a known potent, non-selective PDE inhibitor like IBMX (minimum enzyme activity).[3]
-
Enzyme Addition: Add the diluted PDE enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a duration sufficient to allow for substrate hydrolysis in the control wells (typically 30-60 minutes).
-
Signal Detection: Add the binding agent to stop the reaction and allow the FP signal to stabilize. Measure the fluorescence polarization using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[1]
-
Visualizing Pathways and Processes
Diagrams are essential for conceptualizing the complex biological and experimental systems involved in assessing cross-reactivity.
Caption: cGMP signaling pathway and the mechanism of PDE5 inhibition.
Caption: General workflow for determining IC50 values.
Caption: Logic for assessing cross-reactivity based on selectivity ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unveiling the Potential of Pyrazolo[4,3-d]pyrimidine Analogs in Overcoming Drug-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy. In the quest for novel therapeutic agents capable of circumventing these resistance mechanisms, analogs of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and related pyrazolopyrimidine scaffolds have demonstrated significant promise. This guide provides a comparative analysis of their efficacy in various resistant cancer cell lines, supported by quantitative data and detailed experimental protocols.
Efficacy Against Key Resistance Mechanisms
Recent studies have highlighted the ability of novel pyrazolopyrimidine derivatives to overcome clinically relevant mechanisms of drug resistance, including the overexpression of P-glycoprotein (Pgp), βIII-tubulin, and mutations in the epidermal growth factor receptor (EGFR).
Overcoming P-glycoprotein (Pgp)-Mediated Resistance
Pgp, an ATP-binding cassette (ABC) transporter, functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. A series of N1-methyl pyrazolo[4,3-d]pyrimidines has been shown to circumvent Pgp-mediated resistance. The resistance ratio (Rr), calculated by dividing the IC50 in the Pgp-overexpressing cell line by that in the parental cell line, indicates the extent of resistance. For many of these novel compounds, the Rr values are significantly lower than that of the conventional chemotherapeutic agent, paclitaxel, signifying their potential to remain effective in Pgp-overexpressing tumors.
| Compound | OVCAR-8 (Parental) IC50 (nM) | NCI/ADR-RES (Pgp-overexpressing) IC50 (nM) | Resistance Ratio (Rr) |
| 9 | 1.5 | 1.8 | 1.2 |
| 12 | 2.2 | 2.5 | 1.1 |
| 13 | 2.0 | 2.3 | 1.2 |
| 16 | 1.7 | 2.1 | 1.2 |
| Paclitaxel | 3.0 | 450 | 150 |
Table 1: Comparative cytotoxic activity of N1-methyl pyrazolo[4,3-d]pyrimidine analogs in Pgp-overexpressing ovarian cancer cells (NCI/ADR-RES) and the parental OVCAR-8 cell line. A lower Resistance Ratio indicates a better ability to overcome Pgp-mediated resistance.
Efficacy in βIII-Tubulin Overexpressing Breast Cancer
Overexpression of the βIII-tubulin isotype is another mechanism of resistance to microtubule-targeting agents like taxanes. Certain N1-methyl pyrazolo[4,3-d]pyrimidines have demonstrated potent activity in breast cancer cells engineered to overexpress βIII-tubulin, a phenotype associated with resistance to paclitaxel.
| Compound | MCF-7 WT EC50 (nM) | MCF-7 (βIII-tubulin overexpressing) EC50 (nM) |
| 9 | 2.0 | 3.3 |
| 16 | 1.7 | 2.6 |
| Paclitaxel | 2.1 | 15.2 |
Table 2: Potency of selected pyrazolo[4,3-d]pyrimidine analogs in wild-type (WT) and βIII-tubulin overexpressing MCF-7 breast cancer cell lines. These compounds maintain high potency in the resistant cell line compared to paclitaxel.
Activity in Doxorubicin-Resistant Cell Lines
Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to overcome resistance to doxorubicin, a commonly used anthracycline antibiotic. These compounds have shown cytotoxic effects in doxorubicin-resistant (DOX/MDA-MB-468) breast cancer cells.
| Compound | DOX/MDA-MB-468 IC50 (µM) |
| 15 | 0.267 |
| 16 | 0.844 |
Table 3: Cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives in doxorubicin-resistant MDA-MB-468 breast cancer cells.[1]
Targeting the EGFR T790M Resistance Mutation
The T790M mutation in the EGFR kinase domain is a common cause of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). A novel 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b, has shown potent inhibitory activity against both wild-type EGFR and the resistant T790M mutant.
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |
| 12b | 0.016 | 0.236 |
| Erlotinib | 0.006 | 0.563 |
Table 4: Inhibitory activity of compound 12b against wild-type (WT) and T790M mutant EGFR. Compound 12b demonstrates superior potency against the resistant mutant compared to the first-generation TKI, erlotinib.[2]
Signaling Pathways and Mechanisms of Action
The efficacy of these pyrazolopyrimidine analogs in resistant cell lines stems from their distinct mechanisms of action that either bypass or directly target the resistance machinery.
One major class of these compounds acts as microtubule-targeting agents . They bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis. By having a different binding site and mechanism compared to taxanes, they can remain effective even in the presence of resistance mechanisms like βIII-tubulin overexpression.
Caption: Mechanism of microtubule-targeting pyrazolo[4,3-d]pyrimidine analogs.
Another significant mechanism involves the inhibition of EGFR signaling . Certain pyrazolo[3,4-d]pyrimidine derivatives are designed as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP-binding site, they prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. Their efficacy against the T790M mutant suggests a binding mode that is less affected by this resistance-conferring mutation.
References
Comparative Efficacy of Novel Pyrazolopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors
This guide provides a comparative benchmark of newly synthesized pyrazolopyrimidine derivatives against established standards in the field of oncology, specifically targeting the Epidermal Growth Factor Receptor (EGFR). The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine nucleus and acting as a "hinge-binding" motif for numerous protein kinases.[1][2][3] Several derivatives have demonstrated potent anticancer activity by inhibiting key cellular signaling pathways involved in tumor growth and proliferation.[1][4]
This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these novel compounds supported by preclinical data.
Quantitative Efficacy: Comparative In Vitro Data
The following tables summarize the in vitro efficacy of representative novel pyrazolopyrimidine derivatives compared to standard-of-care EGFR inhibitors and a conventional chemotherapy agent. Efficacy is presented as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.
Table 1: In Vitro EGFR Tyrosine Kinase (EGFR-TK) Inhibitory Activity
| Compound | Derivative Class | EGFR-TK IC₅₀ (μM) | Standard Comparator | EGFR-TK IC₅₀ (μM) | Reference |
| Compound 16 | Cyano Pyrazole Derivative | 0.034 | Erlotinib | 0.050 | [5] |
| Compound 4 | Tricyclic Analog | 0.054 | Gefitinib | ~0.02 - 0.1 | [5] |
| Compound 15 | Cyano Pyrazole Derivative | 0.135 | Lapatinib | ~0.01 | [5] |
| Compound 5i | Phenylpyrazolo[3,4-d]pyrimidine | 0.3 | - | - | [1] |
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC₅₀ (μM) | Standard Comparator | Cell Line (Cancer Type) | IC₅₀ (μM) | Reference |
| Compound 15 | Full NCI-60 Panel | 1.18 - 8.44 (GI₅₀) | Doxorubicin | MCF-7 (Breast) | ~0.4 - 0.7 | [5][6] |
| Compound 5i | MCF-7 (Breast) | Not specified, potent | Doxorubicin | HCT-116 (Colon) | Not specified | [1] |
| Compound 5d | HCT-116 (Colon) | 9.87 | Sorafenib | HepG-2 (Liver) | ~3.4 - 7.1 | [1][6] |
| Compound 5e | HCT-116 (Colon) | 8.15 | Sorafenib | HepG-2 (Liver) | ~3.4 - 7.1 | [1][6] |
| Compound 14 | MCF-7, HCT-116, HepG-2 | 45, 6, 48 (nM) | Sorafenib | MCF-7, HCT-116, HepG-2 | 144, 176, 19 (nM) | [7] |
| Compound 15 | MCF-7, HCT-116, HepG-2 | 46, 7, 48 (nM) | Sorafenib | MCF-7, HCT-116, HepG-2 | 144, 176, 19 (nM) | [7] |
Signaling Pathways and Experimental Design
Visualizations of the targeted biological pathway and the general experimental workflow provide context for the presented data.
Caption: Simplified EGFR signaling cascade and the inhibitory action of pyrazolopyrimidine derivatives.
Caption: General workflow for the screening and development of novel kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro EGFR Tyrosine Kinase (EGFR-TK) Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against the EGFR tyrosine kinase.
-
Objective: To quantify the IC₅₀ value of new pyrazolopyrimidine derivatives against EGFR-TK.
-
Materials:
-
Recombinant human EGFR-TK enzyme.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compounds (dissolved in DMSO).
-
Standard inhibitor (e.g., Erlotinib).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
96-well microtiter plates.
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compounds to their respective wells. Include wells for a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Add 20 µL of a solution containing the EGFR-TK enzyme and the peptide substrate to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability and Cytotoxicity Assay
This assay is used to assess the cytotoxic effects of the compounds on various cancer cell lines.
-
Objective: To determine the IC₅₀ value of new pyrazolopyrimidine derivatives against cancer cell lines like MCF-7, HCT-116, and HepG-2.
-
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
Standard drug (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control group.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
Caption: Key structure-activity relationship insights for pyrazolopyrimidine-based inhibitors.
Key findings from recent studies indicate that:
-
The 1H-pyrazolo[3,4-d]pyrimidine core acts as an effective bioisostere of the quinazoline scaffold found in first-generation EGFR inhibitors like erlotinib and gefitinib.[1]
-
The presence of a substituted imidazole or cyano pyrazole ring that can occupy a terminal hydrophobic pocket within the kinase domain remarkably increases anticancer activity.[5]
-
Conversely, bulky tricyclic rings or simple aliphatic tails at the same position often result in weaker cytotoxic activity.[2] These insights are critical for the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Pyrazolopyrimidine Isomers as Kinase Inhibitors
A comparative analysis of the biological potency of various pyrazolopyrimidine isomers reveals their significant potential as inhibitors of a range of biological targets, particularly protein kinases. The specific arrangement of nitrogen atoms within the bicyclic pyrazolopyrimidine scaffold gives rise to several isomers, including pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, pyrazolo[5,1-b]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each demonstrating distinct structure-activity relationships (SAR) and target selectivities.[1] This guide provides a comparative overview of the potency of these isomers, supported by experimental data from published literature, to aid researchers in drug discovery and development.
Pyrazolopyrimidines are recognized as "privileged scaffolds" in medicinal chemistry, acting as bioisosteres of adenine and competitively binding to the ATP-binding site of kinases.[2][3] Variations in the pyrazolopyrimidine core and substitutions at different positions significantly influence their inhibitory potency and selectivity against various kinases implicated in cancer and other diseases.
Below is a summary of the inhibitory potency (IC50) of exemplary compounds from different pyrazolopyrimidine isomer classes against several protein kinases.
| Isomer Scaffold | Compound/Reference | Target Kinase | IC50 (nM) | Cell-Based Potency (EC50/GI50) |
| Pyrazolo[1,5-a]pyrimidine | Compound 11b [4] | Pim-1 | <10 | Submicromolar (clonogenic assay) |
| Flt-3 | 20-50 | |||
| eCF506[5] | SRC | <1 | ||
| ABL | >1000 | |||
| Compound 17 [6] | Pim-1 | 0.003 | ||
| Pim-2 | 0.006 | |||
| Pim-3 | 0.004 | |||
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib[2] | BTK | 0.5 | |
| Sapanisertib (INK128)[2] | mTOR | - | Potent mTORC1/2 inhibitor | |
| PP1[7] | SRC Family Kinases | - | MCF7 EC50 = 1-10 µM | |
| Pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine | Compound 1 [10] | EGFR | - | HCC1937 GI50 = 7 µM, HeLa GI50 = 11 µM |
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of pyrazolopyrimidine derivatives are heavily influenced by the substituents on the core structure. For instance, in the pyrazolo[1,5-a]pyrimidine series targeting Pim-1 kinase, the nature of the aryl group at the 3-position and the amino substituents at the 5-position are critical for activity.[4] For SRC kinase inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold, substitution at the N1 position with flexible, water-solubilizing groups can improve drug-like properties and affinity.[7] The pyrazolo[3,4-d]pyrimidine core itself is a key feature for covalent inhibitors like Ibrutinib, which targets a cysteine residue in the active site of BTK.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of potency data. Below are representative experimental protocols for kinase inhibition assays.
Pim-1 Kinase Inhibition Assay[4]
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the Pim-1 kinase.
-
Materials: Recombinant human Pim-1 kinase, biotinylated peptide substrate (e.g., Biotin-BAD), ATP, and a detection system consisting of europium-labeled anti-phospho-BAD antibody and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The Pim-1 enzyme is incubated with the test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) at varying concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of the kinase.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
SRC Kinase Inhibition and Cell Viability Assay[7]
-
Kinase Inhibition Profiling: The inhibitory activity of compounds against a panel of kinases is often determined using commercially available services that employ radiometric or fluorescence-based assays. For example, the KinomeScan™ platform utilizes a binding assay to quantify the interaction of compounds with various kinases.
-
Cell Viability Assay (MCF7 cells):
-
MCF7 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds (e.g., pyrazolopyrimidine derivatives) for a period of 5 days.
-
Cell viability is assessed using a reagent such as PrestoBlue, which measures the reducing power of living cells.
-
Fluorescence is measured, and the half-maximal effective concentration (EC50) values are calculated from dose-response curves.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for determining kinase inhibitor IC50 values.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Conclusion
The pyrazolopyrimidine scaffold is a versatile template for the development of potent and selective inhibitors for a variety of therapeutic targets. The comparative analysis of different isomers, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine, demonstrates that subtle changes in the core structure can lead to significant differences in biological activity and target preference. The data presented herein, along with standardized experimental protocols, provide a valuable resource for researchers in the field of drug discovery to guide the design and optimization of novel pyrazolopyrimidine-based therapeutic agents. Further exploration of the structure-activity relationships of less-studied isomers is warranted to fully exploit the potential of this privileged heterocyclic system.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships observed on screening a series of pyrazolopyrimidines against experimental neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
On-Target Efficacy of Novel Pyrazolo[4,3-d]pyrimidine Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with potent and selective on-target activities. This guide provides a comparative analysis of novel pyrazolo[4,3-d]pyrimidine derivatives, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid in drug discovery and development efforts.
Comparative On-Target Activity
The following tables summarize the on-target activity of various novel pyrazolo[4,3-d]pyrimidine compounds against different biological targets, comparing them with established inhibitors.
Table 1: Inhibition of Tubulin Polymerization and Colchicine Binding
A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, demonstrating significant antitumor activity. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.
| Compound | Tubulin Polymerization IC50 (μM) | [3H]Colchicine Binding Inhibition (%) @ 5μM | Antiproliferative Activity GI50 (nM) against MCF-7 | Reference |
| 9 | 0.45 | 94 | ≤10 | [1] |
| 11 | 0.42 | 99 | N/A | [1] |
| 12 | 0.49 | N/A | N/A | [1] |
| 13 | 0.42 | 94 | N/A | [1] |
| CA-4 (Combretastatin A-4) | N/A | 94 | N/A | [1] |
| Paclitaxel | N/A | N/A | >1000 (in MCF-7 TUBB3 overexpressing) | [1] |
N/A: Data not available
Compound 9 exhibited excellent potency with low to sub-nanomolar GI50 values against a panel of tumor cell lines and was significantly more effective than paclitaxel in a mouse xenograft model of MCF-7 with overexpressed βIII-tubulin.[1]
Table 2: Kinase Inhibitory Activity
Pyrazolo[3,4-d]pyrimidines, a related scaffold, have been extensively explored as kinase inhibitors. The following table presents the inhibitory activity of selected compounds against various kinases.
| Compound | Target Kinase | IC50 (μM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | 6 | [2] |
| 13 | CDK2/cyclin A2 | 0.081 | N/A | N/A | [2] |
| 15 | CDK2/cyclin A2 | 0.119 | HCT-116 | 7 | [2] |
| Sorafenib | CDK2/cyclin A2 | 0.184 | HCT-116 | 176 | [2] |
| 33 | FLT3 | Potent Inhibition | MV4-11 | N/A | [3][4] |
| 33 | VEGFR2 | Potent Inhibition | N/A | N/A | [3][4] |
| 7d | EGFR | 0.18 | ACHN | 5530 | [5] |
| 7d | ErbB2 | 0.25 | N/A | N/A | [5] |
| Erlotinib | EGFR | N/A | ACHN | 12100 | [5] |
| SI-388 | Src | Most Potent in series | Glioblastoma cells | N/A | [6] |
N/A: Data not available
Compound 14 demonstrated superior inhibitory activity against CDK2/cyclin A2 compared to the multi-kinase inhibitor sorafenib.[2] Compound 33 was identified as a potent dual inhibitor of FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML).[3][4]
Table 3: Anti-inflammatory Activity
Certain pyrazolo[4,3-d]pyrimidine derivatives have shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
| Compound | Target | IC50 (μM) | Cell Line |
| 4e | NO Production | 2.64 | RAW264.7 |
| 4e | IL-6 Production | 4.38 | RAW264.7 |
| 4e | TNF-α Production | 5.63 | RAW264.7 |
Compound 4e was found to be a potent inhibitor of LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophages, suggesting its potential for treating acute lung injury.[7]
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Preparation: Tubulin is purified from bovine brain and stored at -80°C. Prior to use, it is thawed and pre-cleared by centrifugation.
-
Reaction Mixture: The reaction mixture contains tubulin in a glutamate-based buffer, GTP, and the test compound at various concentrations.
-
Initiation and Monitoring: Polymerization is initiated by incubating the mixture at 37°C. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
[3H]Colchicine Binding Assay
This competitive binding assay determines if a compound binds to the colchicine-binding site on tubulin.
-
Incubation: Tubulin is incubated with a known concentration of [3H]colchicine (a radiolabeled form of colchicine) and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, the protein-bound [3H]colchicine is separated from the unbound radioligand using a gel filtration column.
-
Quantification: The amount of radioactivity in the protein-containing fractions is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]colchicine binding by the test compound is calculated.
Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-33P]ATP), and the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using specific antibodies that recognize the phosphorylated form of the substrate in an ELISA or Western blot format.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Mechanisms of Action
Signaling Pathway of TLR4/p38 Inhibition
Caption: Inhibition of the TLR4/p38 signaling pathway by Compound 4e.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for a radioactive kinase inhibition assay.
Logical Relationship of Pyrazolo[3,4-d]pyrimidine as Kinase Inhibitors
Caption: The logical basis for pyrazolo[3,4-d]pyrimidines as kinase inhibitors.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 7. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, a heterocyclic compound often utilized in pharmaceutical research. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, related pyrazolopyrimidine derivatives present known hazards that should be considered as best practice.
Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing appropriate PPE to prevent exposure.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator is necessary. |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of this chemical into drains or the environment.
Step 1: Waste Collection and Storage
-
Carefully collect waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a tightly sealing lid.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]
Step 2: Labeling
-
Properly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms as indicated by the GHS classification for similar compounds, which may include "Harmful" and "Toxic".
-
Indicate the date of waste accumulation.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information regarding the waste, including its composition and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Hazard Summary and GHS Information
Based on data for structurally similar compounds, the following hazards should be anticipated.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |
| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves. If skin irritation occurs, get medical advice. |
| Causes serious eye damage/irritation | Serious Eye Damage/Irritation (Category 1/2A) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area. |
| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity — Repeated Exposure (Category 1) | Do not breathe dust. |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | Avoid release to the environment. |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), operational protocols, and disposal procedures for the handling of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. All personnel must adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial to determine the appropriate PPE for any laboratory operation[2][3]. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (ANSI Z87.1 certified)[2] or chemical splash goggles. A face shield is required if there is a significant risk of dust generation. | Disposable nitrile gloves (double-gloving recommended)[2]. | Flame-resistant lab coat[4][5]. | NIOSH-approved N95 respirator if handling outside of a certified chemical fume hood or if dust is generated. |
| Solution Preparation and Handling | Chemical splash goggles (ANSI Z87.1 certified)[4]. A face shield should be worn over goggles when handling larger volumes (>1 liter) or when there is a higher splash risk[4]. | Chemical-resistant gloves (e.g., nitrile)[6]. Ensure gloves are compatible with the solvent being used. | Flame-resistant lab coat[4][5]. | Work should be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required[6]. |
| Waste Disposal | Chemical splash goggles (ANSI Z87.1 certified). | Chemical-resistant gloves (e.g., nitrile). | Flame-resistant lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Handling:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers of the compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor[1].
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
